molecular formula C6H9NO4 B1457014 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid CAS No. 1190392-66-5

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

Cat. No.: B1457014
CAS No.: 1190392-66-5
M. Wt: 159.14 g/mol
InChI Key: DZGYGTNFBYWKFM-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazinan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGYGTNFBYWKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248371
Record name Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid
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Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190392-66-5
Record name Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190392-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel in Heterocyclic Chemistry

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a comprehensive exploration of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, its core structure—the 1,3-oxazinan-2-one scaffold—is a cornerstone of numerous biologically active compounds. This guide, therefore, adopts a dual-pronged approach. It first establishes a robust foundation by examining the well-documented synthesis, properties, and applications of the 1,3-oxazinan-2-one class of compounds. Building upon this, it then delineates a scientifically grounded, proposed pathway for the synthesis and characterization of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid, offering a roadmap for its future investigation and potential therapeutic applications.

The 1,3-Oxazinan-2-one Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-oxazinan-2-one ring system, a six-membered cyclic carbamate, is a recurring motif in a multitude of pharmacologically significant molecules.[1] Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in specific biological interactions. This scaffold is a key component in compounds demonstrating a wide array of therapeutic activities, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[1][2][3]

The structural rigidity of the oxazinanone ring, coupled with the potential for diverse substitutions at the nitrogen atom and other positions, allows for the fine-tuning of a molecule's steric and electronic properties. This adaptability is crucial for optimizing interactions with biological targets and achieving desired pharmacokinetic profiles.

Established Biological Activities of 1,3-Oxazinan-2-one Derivatives

The therapeutic potential of the 1,3-oxazinan-2-one core is well-established across various disease areas. The following table summarizes some of the key reported activities:

Biological ActivityTherapeutic AreaRepresentative Examples/DerivativesKey Mechanistic Insights (where available)References
Antibacterial Infectious DiseasesChiral 1,3-oxazinan-2-one derivativesTargeting Gram-positive bacteria, including resistant strains like Staphylococcus aureus and Enterococcus faecalis.[4][2][4]
Antiviral Infectious DiseasesEfavirenz (a non-nucleoside reverse transcriptase inhibitor)Inhibition of viral replication, particularly effective against HIV-1 mutant strains.[3][5][3][5]
Anti-inflammatory Inflammation & ImmunologyVarious substituted oxazinanonesModulation of inflammatory pathways.[3]
Anticancer OncologyMaytansinoids (containing a related heterocyclic core)Disruption of microtubule assembly, leading to cell cycle arrest and apoptosis.[6][1][6]
Antidiabetic Metabolic DisordersInvestigational agentsPotential as 11β-HSD1 inhibitors.[6][6]

Synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid: A Proposed Synthetic Strategy

Proposed Synthetic Workflow

The proposed synthesis involves two key transformations:

  • N-Alkylation of 1,3-Oxazinan-2-one: The nitrogen atom of the 1,3-oxazinan-2-one ring is nucleophilic and can be alkylated with a suitable electrophile, in this case, an ethyl haloacetate.

  • Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

The following diagram illustrates this proposed synthetic pathway:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis 1_3_Oxazinan_2_one 1,3-Oxazinan-2-one Reaction1 + 1_3_Oxazinan_2_one->Reaction1 Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reaction1 Base Base (e.g., NaH, K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., DMF, THF) Solvent1->Reaction1 Ethyl_ester Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate Ethyl_ester_hydrolysis Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate Reaction1->Ethyl_ester Reaction2 + Ethyl_ester_hydrolysis->Reaction2 Acid_or_Base Acid (e.g., HCl) or Base (e.g., NaOH) Acid_or_Base->Reaction2 Solvent2 Solvent (e.g., Ethanol/Water) Solvent2->Reaction2 Final_Product 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid Reaction2->Final_Product

Caption: Proposed two-step synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Detailed Experimental Protocols (Proposed)

The following protocols are based on analogous reactions found in the literature and are intended as a starting point for the synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

  • Rationale: This step involves the nucleophilic substitution of the bromide in ethyl bromoacetate by the deprotonated nitrogen of 1,3-oxazinan-2-one. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is crucial to ensure complete deprotonation and facilitate the reaction.

  • Materials:

    • 1,3-Oxazinan-2-one

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl bromoacetate

    • Anhydrous dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,3-oxazinan-2-one (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate.

Protocol 2: Synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

  • Rationale: This step involves the hydrolysis of the ethyl ester to the carboxylic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation. The use of a mixture of ethanol and water as the solvent ensures the solubility of both the ester starting material and the acid product.

  • Materials:

    • Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Water

    • Acetone

  • Procedure:

    • Dissolve ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate (1.0 equivalent) in a mixture of ethanol and concentrated HCl.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Dissolve the residue in acetone and dry over anhydrous sodium sulfate.

    • Filter and evaporate the acetone to yield the crude 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid.

    • Further purification can be achieved by recrystallization if necessary.

Physicochemical Properties and Characterization

While experimental data for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is not available, its key physicochemical properties can be predicted.

PropertyPredicted Value/CharacteristicMethod of Determination (Proposed)
Molecular Formula C₆H₉NO₄Mass Spectrometry (High Resolution)
Molecular Weight 159.14 g/mol Mass Spectrometry
Appearance Likely a white to off-white solidVisual Inspection
Solubility Expected to be soluble in polar organic solvents and aqueous base.Solubility testing in various solvents.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.Potentiometric titration.
Proposed Analytical Characterization

To confirm the identity and purity of synthesized 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the protons on the oxazinanone ring and the methylene group of the acetic acid side chain.

    • ¹³C NMR will confirm the presence of the carbonyl carbons of the carbamate and carboxylic acid, as well as the carbons of the heterocyclic ring and the side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the carbamate and the carboxylic acid, as well as the O-H stretch of the carboxylic acid, are expected.

  • Melting Point: A sharp melting point will be indicative of a pure compound.

Potential Therapeutic Applications and Future Directions

Given the broad spectrum of biological activities associated with the 1,3-oxazinan-2-one scaffold, 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid represents a promising candidate for further investigation in several therapeutic areas.

Hypothesized Biological Activity Profile

The introduction of the acetic acid moiety at the N-3 position introduces a polar, ionizable group that could significantly influence the compound's pharmacokinetic properties and its potential interactions with biological targets.

  • As an Antibacterial Agent: The core oxazinanone structure is known to be effective against Gram-positive bacteria.[4] The acetic acid side chain could potentially enhance solubility and cell permeability, or it could be tailored to interact with specific bacterial enzymes or transport systems.

  • As an Anti-inflammatory Agent: The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid could exhibit anti-inflammatory properties through mechanisms similar to other acidic anti-inflammatory compounds.

  • As a Scaffold for Further Derivatization: The carboxylic acid functionality serves as a convenient handle for further chemical modifications. It can be readily converted to amides, esters, or other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Investigational Workflow

The following diagram outlines a logical workflow for the initial biological evaluation of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

G Synthesis Synthesis and Characterization In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Antibacterial_Assay Antibacterial Assays (MIC/MBC) In_Vitro_Screening->Antibacterial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro_Screening->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification and SAR Studies Antibacterial_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Proposed workflow for the biological evaluation of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Conclusion

While 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid remains a largely unexplored chemical entity, its structural relationship to the pharmacologically rich class of 1,3-oxazinan-2-ones provides a strong rationale for its synthesis and investigation. This guide has provided a comprehensive overview of the parent scaffold and a detailed, scientifically-backed roadmap for the preparation and evaluation of the title compound. It is our hope that this document will serve as a valuable resource for researchers and catalyze further exploration into the therapeutic potential of this promising molecule. The path from a theoretical molecule to a clinically effective drug is long and challenging, but it begins with the foundational work of synthesis, characterization, and initial biological screening, as outlined herein.

References

  • Mini review on synthesis, antimicrobial and cytotoxic activities of oxazinone derivatives. (URL not provided, but cited as a general review)
  • Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. (2008). Current Medicinal Chemistry. [Link]

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. [Link]

  • Synthesis and Biological Activities of[7]-Oxazine Derivatives. (2026). Der Pharma Chemica. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. [Link]

  • Spirocyclic Hybrids of Nortropane and 1,3-Oxazinan-2-one Fragments. Synlett.
  • Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes. SciELO. [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • 1,3-Oxazinan-2-one motif. ResearchGate. [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. (2006). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]

  • Gold-Catalyzed Synthesis of Alkylidene 2-Oxazolidinones and 1,3-Oxazin-2-ones. Organic Chemistry Portal. [Link]

  • Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid. PubChem. [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]

  • Supporting Information Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. Beilstein Archives. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of the Nigerian Society of Physical Sciences. [Link]

  • Synthesis of 2H-1,3-oxazin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. PubChem. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). ACS Omega. [Link]

  • [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. (1985). Journal of Medicinal Chemistry. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmacy and Technology. [Link]

  • Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. ResearchGate. [Link]

  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Acta Crystallographica Section E. [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). Molecules. [Link]

  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. Acta Crystallographica Section E. [Link]

Sources

Solubility Profile & Thermodynamic Characterization of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a strategic technical whitepaper for the solubility characterization of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid .

Given the specific nature of this 6-membered heterocyclic intermediate (a homolog of the more common 5-membered oxazolidinone derivatives used in nootropics and antibiotics), direct literature solubility data is sparse compared to its 5-membered analog. Therefore, this guide is structured as a predictive and methodological framework . It synthesizes established thermodynamic principles with a field-proven protocol for generating, analyzing, and applying solubility data for this specific class of cyclic carbamates.

Technical Whitepaper | Process Development Series

Executive Summary

Compound Identity: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid (C₆H₉NO₄) CAS Registry Number: 196498-23-8 (Referenced as analog/homolog in specific patent literature) Molecular Weight: 159.14 g/mol [1]

This guide addresses the critical need for solubility data in the process development of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. As a key intermediate containing a polar carboxylic acid tail and a cyclic carbamate core, its solubility behavior is governed by a competition between strong intermolecular hydrogen bonding (dimerization) and solvent-solute interactions. This document outlines the theoretical solubility profile, a validated experimental protocol for data generation, and the thermodynamic modeling required to design robust crystallization processes.

Chemical Context & Predictive Solubility Profile

Structural Analysis

The molecule features two distinct functional domains:

  • The Polar Head (Carboxylic Acid): Capable of acting as both a hydrogen bond donor and acceptor. In non-polar solvents, this moiety drives dimerization. In protic solvents, it facilitates solvation.

  • The Cyclic Core (1,3-Oxazinan-2-one): A 6-membered carbamate ring. Unlike its 5-membered analog (oxazolidinone), the oxazinan ring adopts a chair-like conformation, introducing slightly higher lipophilicity and conformational entropy.

Predicted Solvent Affinity

Based on the "Like Dissolves Like" principle and Functional Group Contribution methods, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
High Polarity / Protic Water, Methanol, EthanolHigh (> 15 g/100g )Strong H-bonding with solvent overcomes crystal lattice energy.
Polar Aprotic DMSO, DMF, DMAcVery High (> 20 g/100g )Dipole-dipole interactions disrupt solute-solute bonding; useful for reaction media but poor for crystallization yield.
Medium Polarity Acetone, Acetonitrile, THFModerate (2–10 g/100g )Solubility is highly temperature-dependent; ideal candidates for cooling crystallization.
Low Polarity / Esters Ethyl Acetate, IPMLow (< 1 g/100g )Weak interaction; suitable as anti-solvents or for washing filter cakes.
Non-Polar Toluene, Hexane, HeptaneNegligible (< 0.1 g/100g )Lack of H-bonding capability; strictly anti-solvents.

Experimental Protocol: Determination of Solid-Liquid Equilibrium (SLE)

To establish a "self-validating" dataset, the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis for this compound due to the potential for metastable zone width (MSZW) identification.

Materials & Setup
  • Solute: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid (Purity > 99.5% by HPLC).

  • Solvents: HPLC grade (Water, MeOH, EtOH, Acetone, Ethyl Acetate, Acetonitrile).

  • Apparatus: Automated solubility workstation (e.g., Crystal16 or EasyMax) with turbidity probes.

Workflow Methodology

The following workflow ensures data integrity and reproducibility.

SolubilityProtocol Start Start: Weigh Solute & Solvent Slurry Create Saturated Slurry (Excess Solid) Start->Slurry Heat Ramp T (0.5°C/min) until Clear Point Slurry->Heat Dissolution Cool Cool (0.5°C/min) until Cloud Point Heat->Cool Recrystallization Repeat Repeat at Higher Conc. Cool->Repeat Next Data Point Repeat->Slurry Model Thermodynamic Modeling (Apelblat/Van't Hoff) Repeat->Model Complete Dataset

Figure 1: Dynamic solubility determination workflow using polythermal method.

Critical Control Points (Scientific Integrity)
  • Hysteresis Check: The difference between the dissolution temperature (

    
    ) and nucleation temperature (
    
    
    
    ) defines the Metastable Zone Width (MSZW). Large MSZW in alcohols indicates slow nucleation kinetics.
  • Degradation Check: Verify HPLC purity after the heating cycle to ensure the oxazinan ring does not hydrolyze (ring-opening) in aqueous/protic media at high temperatures (

    
    C).
    

Thermodynamic Modeling & Data Correlation

Once experimental data (


 vs. 

) is obtained, it must be correlated to allow for process interpolation.
Modified Apelblat Equation

The most robust model for this class of asymmetrical polar molecules is the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution entropy.



  • 
     : Mole fraction solubility of the solute.[2][3]
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical model parameters derived from regression.
    
Van't Hoff Analysis (Dissolution Enthalpy)

To determine if the dissolution is endothermic (requiring heat) or exothermic, use the Van't Hoff plot:



  • Insight: For 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid, dissolution is expected to be endothermic (

    
    ) in all organic solvents, meaning solubility increases with temperature. A steep slope in the Van't Hoff plot indicates high sensitivity to temperature, suggesting Cooling Crystallization  is the preferred purification method.
    

Process Application: Solvent Selection Strategy

The choice of solvent system dictates the yield, purity, and polymorph control.

Solvent Class Decision Tree

SolventSelection Start Select Solvent Strategy SolubilityCheck Is Solubility > 5g/100mL at Boiling Point? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes No No SolubilityCheck->No Cooling Cooling Crystallization (e.g., Ethanol, Acetonitrile) Yes->Cooling AntiSolvent Anti-Solvent Crystallization (e.g., DMSO + Water/Toluene) No->AntiSolvent ImpurityCheck Are Impurities Polar? Cooling->ImpurityCheck Wash Wash with Ethyl Acetate ImpurityCheck->Wash No (Non-polar impurities) Recryst Recrystallize from Water/IPA ImpurityCheck->Recryst Yes (Polar impurities)

Figure 2: Strategic decision tree for crystallization solvent selection.

Recommended Systems
  • Primary Purification (Recrystallization):

    • System: Ethanol or Isopropanol (IPA) .

    • Rationale: Moderate solubility at reflux, low solubility at

      
      C. The protic nature stabilizes the polar acid group, while the alkyl chain allows for effective lattice formation upon cooling.
      
  • Polishing / High Purity:

    • System: Acetonitrile .

    • Rationale: Aprotic nature often yields a different polymorph or habit (more block-like crystals) compared to alcohols, improving flowability.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility prediction and modeling).
  • PubChem. (2024).[1] Compound Summary: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.[4][5] National Library of Medicine. Link

  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. Journal of Medicinal Chemistry. (Provides synthesis context for 2-oxo-heterocyclic acetic acids). Link

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

Sources

Technical Whitepaper: Homologs and Analogs of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Activity Relationship, Synthetic Pathways, and Pharmacological Utility

Executive Summary & Core Pharmacophore

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid represents a distinct class of heterocyclic building blocks known as cyclic carbamates (or 1,3-oxazinan-2-ones). While often overshadowed by their 5-membered homologs (oxazolidinones, e.g., Linezolid) or their lactam bioisosteres (pyrrolidinones, e.g., Piracetam), this 6-membered scaffold offers unique physicochemical properties critical for modern drug design.

This guide analyzes the 1,3-oxazinan-2-one pharmacophore, specifically focusing on the N-acetic acid derivative. Unlike linear carbamates which are often metabolically labile, the cyclic nature of this scaffold imposes conformational rigidity, enhancing metabolic stability while maintaining hydrogen-bond acceptor capabilities essential for receptor binding.

The "Racetam" Bioisostere Connection

To understand the utility of this molecule, one must recognize it as a bioisostere of Piracetam (2-oxo-1-pyrrolidineacetamide).

  • Piracetam (Lactam): 5-membered ring, Amide bond.

  • Target Molecule (Cyclic Carbamate): 6-membered ring, Urethane bond.

The insertion of the oxygen atom into the ring (position 1) and the expansion to a 6-membered system alters the electronic distribution of the carbonyl, potentially modulating blood-brain barrier (BBB) permeability and hydrolytic stability.

Structural Classification: Homologs and Analogs

The following table categorizes the chemical space surrounding the core structure, defining the relationship between ring size (homology) and heteroatom substitution (analogy).

Table 1: Structural Homologs and Analogs

ClassStructure NameRing SizeHeteroatomsKey Characteristic
Core 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid 6 O, N Balanced lipophilicity; moderate conformational flexibility.
Homolog2-(2-Oxo-oxazolidin-3-yl)acetic acid5O, NHigh rigidity; core of Linezolid-class antibiotics.
Homolog2-(2-Oxo-1,3-oxazepan-3-yl)acetic acid7O, NIncreased flexibility; explores different binding pockets.
Analog2-(2-Oxo-1,3-thiazinan-3-yl)acetic acid6S, N"Thia"-analog; increased lipophilicity (LogP), altered metabolism.
Analog2-(2-Oxo-1,3-diazinan-1-yl)acetic acid6N, NCyclic urea; increased polarity and H-bond donation.
Analog2-(2-Oxopyrrolidin-1-yl)acetic acid5N (Lactam)Piracetam acid; the classic nootropic scaffold.

Visualizing the Chemical Space

The following diagram illustrates the structural evolution from the core molecule to its bioactive relatives.

ChemicalSpace cluster_homologs Ring Homologs (Size Variation) cluster_analogs Functional Analogs (Bioisosteres) Core Core Scaffold: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid (6-membered Cyclic Carbamate) Oxazolidinone Oxazolidinone (5-Ring) (Antibacterial Pharmacophore) Core->Oxazolidinone Ring Contraction (-CH2) Oxazepanone Oxazepanone (7-Ring) (Extended Conformation) Core->Oxazepanone Ring Expansion (+CH2) Thiazinanone Thiazinanone (S-Analog) (High LogP) Core->Thiazinanone O -> S Substitution Piracetam Piracetam Analog (Lactam) (Nootropic Activity) Core->Piracetam Carbamate -> Lactam (Bioisosteric Replacement)

Figure 1: Structural relationships linking the 1,3-oxazinan-2-one core to established medicinal chemistry scaffolds.

Synthetic Methodologies

Route A: N-Alkylation of 1,3-Oxazinan-2-one (Convergent Synthesis)

This method utilizes the commercially available or easily synthesized 1,3-oxazinan-2-one and alkylates the nitrogen with a haloacetate.

Reagents:

  • Substrate: 1,3-Oxazinan-2-one (CAS: 2698-66-0)

  • Alkylating Agent: Ethyl bromoacetate or tert-butyl bromoacetate.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (anhydrous).

Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 1,3-oxazinan-2-one (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/cloudy white.

  • Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis (Deprotection): Dissolve the ester intermediate in a 1:1 mixture of THF/Water. Add LiOH (2.0 eq). Stir for 2 hours. Acidify to pH 2 with 1N HCl. Extract with EtOAc to yield the free acid.

Route B: Cyclization of Amino Alcohol Precursors (Linear Synthesis)

This route is ideal if you need to introduce substituents (e.g., methyl groups) at the 4, 5, or 6 positions of the ring.

Protocol:

  • Precursor Synthesis: React 3-amino-1-propanol with Ethyl chloroacetate (or glyoxylic acid under reductive amination conditions) to form N-(3-hydroxypropyl)glycine ethyl ester.

  • Cyclization: Dissolve the secondary amine intermediate in DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq) with TEA.

  • Mechanism: The CDI activates the amine/alcohol, facilitating intramolecular nucleophilic attack to close the ring, forming the cyclic carbamate.

Experimental Workflow Diagram

The following diagram details the logic flow for Route A, including critical decision points for purification.

SynthesisFlow Start Start: 1,3-Oxazinan-2-one Deprot Step 1: Deprotonation (NaH / THF, 0°C) Start->Deprot Activation Alkylation Step 2: Alkylation (+ Ethyl Bromoacetate) Deprot->Alkylation N-Nucleophile Formation Intermediate Intermediate: Ethyl Ester Derivative Alkylation->Intermediate SN2 Reaction Hydrolysis Step 3: Hydrolysis (LiOH / THF:H2O) Intermediate->Hydrolysis Ester Cleavage Final Final Product: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid Hydrolysis->Final Acidification (pH 2)

Figure 2: Step-by-step synthetic workflow for the N-alkylation route.

Pharmacological Implications & Applications

Why utilize the 1,3-oxazinan-2-one scaffold over the more common lactams?

  • Metabolic Stability: Cyclic carbamates are generally more resistant to enzymatic hydrolysis (by amidases) compared to linear amides or some lactams. This extends the half-life (

    
    ) of the molecule in plasma.
    
  • Peptidomimetics: This molecule acts as a constrained amino acid. The "N-C=O" geometry is fixed, mimicking the cis or trans peptide bond depending on substitution, which is valuable for designing protease inhibitors.

  • Antibacterial Activity: While the 5-membered oxazolidinones (Linezolid) are famous antibiotics, the 6-membered oxazinanones have shown promise against specific resistant Gram-positive strains when substituted with aryl groups, as they occupy slightly different volumes in the ribosomal binding site [1].

Critical Quality Attribute (CQA) Verification

To validate the synthesis of this molecule, ensure the following spectral signatures:

  • IR Spectroscopy: Look for the characteristic carbamate carbonyl stretch. Unlike acyclic carbamates (~1700 cm⁻¹), the cyclic 1,3-oxazinan-2-one often shifts to 1680–1720 cm⁻¹ depending on ring strain. The carboxylic acid C=O will appear distinct at ~1730–1750 cm⁻¹ .

  • 1H NMR: The methylene protons of the acetic acid side chain (

    
    ) typically appear as a singlet around 4.0–4.2 ppm .
    

References

  • Wang, G., et al. (2006).[1] "Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives." Bioorganic & Medicinal Chemistry Letters, 16(8), 2177-2181.

  • ChemicalBook. (n.d.). "Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid." (Homolog reference).

  • PubChem. (2025). "2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid."[2][3] National Library of Medicine.

  • Ella-Menye, J.R., et al. (2005). "New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives." The Journal of Organic Chemistry, 70(12).

Sources

The Pharmacological Landscape of N-Substituted Cyclic Carbamates: From Oxazolidinones to Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of N-Substituted Cyclic Carbamates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-substituted cyclic carbamate scaffold—characterized by a urethane group embedded within a ring system (typically 5- or 6-membered)—represents a privileged pharmacophore in medicinal chemistry. Unlike their acyclic counterparts, which are often limited by rapid metabolic hydrolysis, cyclic carbamates offer enhanced proteolytic stability, conformational constraint, and specific hydrogen-bonding geometries. This guide analyzes the structural diversity, mechanistic pathways, and synthetic strategies for this class, focusing on 2-oxazolidinones (antibacterials) and 3,1-benzoxazin-2-ones (antivirals), while exploring emerging applications in neurodegeneration and oncology.

Structural Classes and Pharmacophore Analysis

The biological activity of cyclic carbamates is dictated by ring size, ring fusion, and the electronic nature of the nitrogen substituent.

The 5-Membered Ring: 2-Oxazolidinones

This class is exemplified by Linezolid and Tedizolid . The core pharmacophore consists of a 2-oxazolidinone ring with an N-aryl substituent.

  • Key Structural Feature: The S-configuration at the C5 position is critical for binding to the bacterial ribosome.

  • N-Substitution: Typically a fluoro-substituted phenyl ring, which improves lipophilicity and metabolic stability.

The 6-Membered Ring: 1,3-Oxazinan-2-ones and Benzoxazinones

This class includes Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2]

  • Key Structural Feature: The 6-membered ring allows for different conformational puckering compared to the planar 5-membered ring.

  • Benzoxazinones: Fusion with a benzene ring (as in Efavirenz) locks the conformation, creating a rigid scaffold that fits into hydrophobic pockets of viral enzymes.

Pharmacophore Visualization

The following diagram illustrates the core scaffolds and their key interaction points.

Pharmacophore Oxazolidinone 2-Oxazolidinone Core (5-membered) Antibacterial Antibacterial Activity (Ribosome Binding) Oxazolidinone->Antibacterial Primary Application C5_SideChain C5-Side Chain (H-Bond Donor) Oxazolidinone->C5_SideChain Essential for Binding N_Aryl N-Aryl Group (Hydrophobic/Stacking) Oxazolidinone->N_Aryl Modulates Potency Benzoxazinone 3,1-Benzoxazin-2-one Core (6-membered, Fused) Antiviral Antiviral Activity (RT Inhibition) Benzoxazinone->Antiviral Primary Application Benzoxazinone->N_Aryl Core Fusion CF3_Group CF3/Cyclopropyl (Hydrophobic Pocket) Benzoxazinone->CF3_Group Key for Efavirenz

Figure 1: Pharmacophore mapping of the two dominant N-substituted cyclic carbamate classes.

Therapeutic Applications & Mechanisms[3]

Antibacterial Activity (Oxazolidinones)

Mechanism of Action: Oxazolidinones are unique protein synthesis inhibitors.[3] Unlike macrolides or tetracyclines, they bind to the 23S rRNA of the 50S ribosomal subunit . This binding distorts the binding site for the initiator tRNA (fMet-tRNA), preventing the formation of the 70S initiation complex.

  • Target Specificity: High selectivity for bacterial ribosomes over mammalian mitochondria, though prolonged exposure can lead to mitochondrial toxicity (myelosuppression).

  • Resistance: Mediated by point mutations in the 23S rRNA (e.g., G2576T) or the presence of the cfr gene (ribosomal methyltransferase).

Antiviral Activity (Benzoxazinones)

Mechanism of Action: Efavirenz acts as an allosteric inhibitor of HIV-1 Reverse Transcriptase (RT). It binds to a hydrophobic pocket ("NNRTI pocket") distinct from the active catalytic site. Binding induces a conformational change that locks the enzyme's "thumb" domain in a hyperextended position, preventing DNA polymerization.

CNS Modulation (Cholinesterase Inhibition)

Cyclic carbamates derived from natural products (e.g., eseroline, thymol) act as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Mechanism: The carbamate moiety reacts with the active site serine (Ser200 in AChE), transferring the carbamoyl group to the enzyme. This "carbamylated enzyme" hydrolyzes much slower than the acetylated enzyme formed by acetylcholine, resulting in prolonged inhibition.

  • Selectivity: N-substituted cyclic variants often show higher selectivity for BuChE, a target increasingly relevant in late-stage Alzheimer's Disease.

Structure-Activity Relationship (SAR) Deep Dive

Understanding the SAR is crucial for optimizing potency and pharmacokinetic (PK) properties.

Oxazolidinone SAR
PositionModificationEffect on Activity
C5 Configuration S-enantiomerEssential for antibacterial activity. R-enantiomers are generally inactive.
C5 Side Chain AcetamidomethylStandard (Linezolid).
HydroxymethylReduced activity.[4][5]
Triazole/IsoxazoleImproved activity against resistant strains (e.g., Radezolid).
N-Aryl Ring 3-FluoroIncreases potency and metabolic stability.
3,5-DifluoroOften increases potency but may alter solubility.
Morpholine (C4)Improves solubility and PK (Linezolid).
Benzoxazinone SAR (Efavirenz-Type)
  • N1-Position: Must be unsubstituted (NH) for H-bonding in the NNRTI pocket (Lys101 interaction).

  • C4-Position: Requires a bulky, hydrophobic group (e.g., cyclopropylethynyl) to fill the hydrophobic pocket.

  • C6-Position: Electron-withdrawing groups (Cl, F) enhance binding affinity.

SAR_Map Oxazolidinone_Core Oxazolidinone Core C5_S_Config C5 (S)-Config: CRITICAL for Ribosome Binding Oxazolidinone_Core->C5_S_Config N_Aryl_F N-Aryl Fluorine: Enhances Potency & Stability Oxazolidinone_Core->N_Aryl_F C5_Triazole C5-Triazole: Overcomes Resistance (cfr) Oxazolidinone_Core->C5_Triazole Next Gen Morpholine C4-Morpholine: Solubility & PK Profile Oxazolidinone_Core->Morpholine

Figure 2: Structure-Activity Relationship (SAR) map for Oxazolidinone Antibacterials.

Technical Workflow: From Synthesis to Assay

Synthetic Strategies

Researchers typically employ one of three routes to access N-substituted cyclic carbamates.

  • Phosgene/Isocyanate Route: Reaction of amino alcohols with phosgene, triphosgene, or carbonyldiimidazole (CDI). Effective but requires hazardous reagents.

  • CO2 Fixation (Green Chemistry): Reaction of epoxides with amines and CO2, catalyzed by ionic liquids or metal complexes.

  • Cyclization of Carbamates: Intramolecular cyclization of N-Boc or N-Cbz protected amino alcohols or halo-amines.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Purpose: To determine the IC50 of a novel cyclic carbamate against Acetylcholinesterase.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE or Recombinant Human AChE.

Step-by-Step Protocol:

  • Preparation: Dissolve the test compound in DMSO (ensure final DMSO < 1% in assay). Prepare serial dilutions.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate buffer.

    • 20 µL Test compound solution.

    • 20 µL Enzyme solution (0.1 U/mL).

    • Incubate at 25°C for 10-15 minutes to allow carbamylation.

  • Reaction Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the velocity (

    
    ) of the reaction. Determine % Inhibition:
    
    
    
    
    Plot log[Concentration] vs. % Inhibition to determine IC50.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Purpose: To assess antibacterial potency.

Protocol:

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plating: Dispense 100 µL of broth containing serial dilutions of the cyclic carbamate into a 96-well plate.

  • Inoculation: Add 100 µL of the bacterial suspension to each well (Final volume 200 µL, final inoculum ~5 x 10^5 CFU/mL).

  • Incubation: Incubate at 35°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Synthesis_Workflow Start Starting Material: Amino Alcohol or Epoxide RouteA Route A: Phosgene/CDI (Traditional) Start->RouteA RouteB Route B: CO2 Fixation (Green Chemistry) Start->RouteB Cyclization Cyclization Step (Formation of Carbamate Ring) RouteA->Cyclization RouteB->Cyclization Purification Purification (Recrystallization/Column Chrom.) Cyclization->Purification Assay Biological Assay (MIC / IC50) Purification->Assay

Figure 3: General synthetic workflow for N-substituted cyclic carbamates.

Comparative Data Summary

The following table highlights the potency of key N-substituted cyclic carbamates across different therapeutic indications.

CompoundClassTargetPotency MetricReference
Linezolid OxazolidinoneBacterial Ribosome (50S)MIC (S. aureus): 1-4 µg/mL[1, 2]
Tedizolid OxazolidinoneBacterial Ribosome (50S)MIC (MRSA): 0.25-0.5 µg/mL[1]
Efavirenz BenzoxazinoneHIV-1 RTIC50: ~3-10 nM[3]
Thymol Carbamate Cyclic CarbamateBuChE (Alzheimer's)IC50: 0.03 µM (Selective)[4]
Compound 56 Benzyl-CarbamateAChEIC50: 0.10 µM[5]

References

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Open Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. [Link]

  • Efavirenz. Wikipedia / DrugBank. [Link]

  • Thymol carbamates bearing cyclic amines as potent and selective BuChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Herald Scholarly Open Access. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the chemical derivatization of the carboxylic acid moiety of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. This compound, featuring a cyclic carbamate (1,3-oxazinan-2-one) and a carboxylic acid, is a valuable scaffold in medicinal chemistry and drug development. The protocols herein focus on the formation of amides and esters, two of the most common and vital transformations for this class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to modify this scaffold for various applications, including the synthesis of novel bioactive compounds and the development of prodrugs. The methodologies are presented with a focus on mechanistic understanding, practical execution, and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

The 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid scaffold is of significant interest in medicinal chemistry due to the presence of the 1,3-oxazinan-2-one motif, a six-membered cyclic carbamate. This functional group can participate in various biological interactions and can influence the pharmacokinetic properties of a molecule. The carboxylic acid group provides a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups through the formation of amides, esters, and other derivatives. These modifications are crucial for exploring structure-activity relationships (SAR), improving drug-like properties, and creating targeted therapeutics.

The primary challenge in derivatizing this molecule lies in the selective activation of the carboxylic acid without affecting the cyclic carbamate functionality. The protocols outlined in this guide are designed to achieve this selectivity under mild conditions, ensuring the integrity of the core scaffold.

Chemical Reactivity and Considerations

The key to successful derivatization of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by an amine or an alcohol. The 1,3-oxazinan-2-one ring is generally stable under the conditions described in these protocols; however, strongly acidic or basic conditions should be avoided to prevent potential ring-opening.

Derivatization Protocols

This section provides detailed, step-by-step protocols for the two most common derivatizations of the carboxylic acid group: amidation and esterification.

Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide coupling agents are among the most efficient reagents for this transformation.[1] The following protocols detail the use of two common carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC).

This two-step method is highly favored for its efficiency and the water-solubility of its byproducts, which simplifies purification.[2][3] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) forms a more stable active ester intermediate, reducing side reactions and improving yields.[4]

Workflow for EDC/NHS Coupling

G cluster_0 Activation cluster_1 Coupling A 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid + EDC + NHS B Reactive O-acylisourea intermediate A->B Activation of Carboxylic Acid C Stable NHS ester B->C Formation of NHS Ester E Amide Product C->E Amine Coupling D Primary Amine (R-NH2) D->E

Caption: Workflow for EDC/NHS mediated amide synthesis.

Materials:

  • 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Primary or secondary amine of interest

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Amine Addition: Once the activation is complete (indicated by the consumption of the starting carboxylic acid), add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (1.5 eq) to neutralize it.

  • Coupling Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Quantitative Data and Reaction Parameters:

ReagentRecommended Molar Ratio (relative to Carboxylic Acid)
EDC·HCl1.1 - 1.5 eq
NHS1.0 - 1.2 eq
Amine1.0 - 1.2 eq
DIPEA (if needed)1.5 - 2.0 eq
ParameterRecommended Condition
SolventAnhydrous DCM, DMF
Temperature0 °C to room temperature
Reaction Time2 - 12 hours

Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
Low YieldIncomplete activation; Hydrolysis of active ester; Sterically hindered amineEnsure anhydrous conditions; Use Sulfo-NHS for aqueous reactions; Increase reaction time or temperature slightly; Consider using a more potent coupling agent like HATU.[5]
Side ProductsFormation of N-acylurea byproductAdd NHS to suppress this side reaction; Optimize stoichiometry.
Difficult PurificationWater-soluble byproductsPerform aqueous work-up as described; For EDC, byproducts are water-soluble and can be removed with aqueous washes.[3]

DCC is a cost-effective and powerful coupling agent.[6] A key consideration is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and can often be removed by filtration.[7]

Mechanism of DCC Coupling

G A Carboxylic Acid C O-acylisourea intermediate A->C B DCC B->C E Amide Product C->E Nucleophilic attack F DCU byproduct (precipitates) C->F D Amine (R-NH2) D->E

Sources

Application Notes and Protocols for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed technical guide on the prospective use of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid as a versatile ligand in coordination chemistry. While this specific ligand is not extensively documented in current literature, its bifunctional nature, possessing both a carboxylate and a cyclic amide (lactam) moiety, suggests significant potential for the formation of novel metal complexes. This guide is structured to provide researchers with the foundational knowledge, theoretical considerations, and practical protocols to explore its coordination chemistry. We will delve into a proposed synthesis of the ligand, outline general procedures for the synthesis of its metal complexes, and detail the necessary characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and innovate.

Introduction: The Potential of a Bifunctional Ligand

The field of coordination chemistry is continually driven by the design and synthesis of new ligands that can impart unique properties to metal centers. 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid presents an intriguing scaffold for a number of reasons:

  • Bifunctional Chelating Agent: The molecule incorporates two distinct potential coordination sites: the "hard" carboxylate group, known for its versatile coordination modes with a wide range of metal ions, and the lactam group, which offers "borderline" N- and O-donor atoms.[1][2] This combination allows for the possibility of forming stable chelate rings with metal ions.

  • Modulation of Electronic and Steric Properties: The oxazinane ring provides a level of conformational rigidity that can influence the steric environment around the metal center. Furthermore, the electronic properties of the lactam can be subtly tuned, which in turn can modulate the reactivity and spectroscopic signatures of the resulting metal complexes.

  • Potential for Biorelevance: The 1,3-oxazine core is found in a number of biologically active molecules.[3] Metal complexes of this ligand could, therefore, be of interest in the development of new therapeutic agents or as models for metalloenzymes. For instance, the coordination of metal ions to β-lactam antibiotics has been shown to modulate their antibacterial activity.[4][5]

Ligand Synthesis: A Proposed Synthetic Route

Proposed Synthesis Workflow

cluster_0 Step 1: Synthesis of 3-aminopropan-1-ol derivative cluster_1 Step 2: Boc Protection cluster_2 Step 3: Cyclization to form the Oxazinanone Ring cluster_3 Step 4: Deprotection and Alkylation cluster_4 Step 5: Hydrolysis to the Final Ligand A 3-Bromopropan-1-ol C N-(3-hydroxypropyl)phthalimide A->C DMF, heat B Potassium Phthalimide B->C D N-(3-hydroxypropyl)phthalimide C->D F tert-butyl (3-hydroxypropyl)carbamate D->F Hydrazine, then (Boc)2O E Di-tert-butyl dicarbonate (Boc)2O E->F G tert-butyl (3-hydroxypropyl)carbamate F->G I tert-butyl 2-oxo-1,3-oxazinane-3-carboxylate G->I Base (e.g., NaH) H Phosgene or equivalent H->I J tert-butyl 2-oxo-1,3-oxazinane-3-carboxylate I->J L 1,3-oxazinan-2-one J->L TFA K Trifluoroacetic acid (TFA) K->L N Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate L->N Base (e.g., NaH), DMF M Ethyl bromoacetate M->N O Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate N->O Q 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid O->Q Acidic workup P LiOH, THF/H2O P->Q

Caption: Proposed multi-step synthesis of the target ligand.

Coordination Chemistry: Theoretical Framework and Experimental Protocols

The coordination behavior of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is anticipated to be rich and varied, depending on the metal ion, reaction conditions, and stoichiometry.

Potential Coordination Modes

The ligand can adopt several coordination modes, as illustrated below:

cluster_0 Monodentate Carboxylate cluster_1 Bidentate Chelating Carboxylate cluster_2 Bidentate Bridging Carboxylate cluster_3 Bidentate N,O-Chelation cluster_4 Tridentate N,O,O-Chelation/Bridging a1 R-COO⁻ M M a1->M M1 M b1 R-C(O)O⁻ b1->M1 b1->M1 M2a M M2b M c1 R-COO⁻ c1->M2a c1->M2b M3 M d1 Lactam-N d1->M3 d2 Carboxylate-O d2->M3 M4a M M4b M e1 Lactam-O e1->M4a e2 Carboxylate-O e2->M4a e3 Carboxylate-O' e3->M4b

Caption: Potential coordination modes of the ligand.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with carboxylate-containing ligands can often be achieved through straightforward metathesis or acid-base reactions.[1] The following are general protocols that can be adapted for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Protocol 1: Reaction of the Ligand with a Metal Salt

This is the most common method for the synthesis of metal-carboxylate complexes.

Materials:

  • 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid (Ligand, L)

  • Metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂, where M = Co(II), Ni(II), Cu(II), Zn(II), etc.)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, Water, or a mixture)

  • Base (optional, e.g., NaOH, KOH, Triethylamine)

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of the ligand in the chosen solvent. Gentle heating may be required to aid dissolution.

  • Deprotonation (Optional but Recommended): If the metal salt is not a basic salt (like acetate), it is advisable to deprotonate the carboxylic acid of the ligand by adding a stoichiometric amount of a base. This will facilitate the coordination reaction. Stir the solution for 15-30 minutes.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction can be carried out at room temperature or under reflux, depending on the desired kinetics and product. Reaction times can vary from a few hours to several days.

  • Isolation of the Complex: The metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. If no precipitate forms, slow evaporation of the solvent or the use of an anti-solvent (a solvent in which the complex is insoluble) can induce crystallization.

  • Purification: The isolated solid should be washed with the reaction solvent and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent or solvent mixture.

Protocol 2: In-situ Synthesis via Ring Opening of an Anhydride

This method, adapted from the synthesis of other metal carboxylates, could be explored if a suitable anhydride precursor to the ligand is available.[6]

Materials:

  • Anhydride precursor of the ligand

  • Metal salt

  • Solvent (e.g., Methanol, Water)

Procedure:

  • Reaction Mixture: Combine the anhydride precursor and the metal salt in the chosen solvent.

  • Hydrolysis/Alcoholysis: The reaction is typically carried out under reflux to promote the metal-ion-catalyzed ring opening of the anhydride and subsequent coordination of the resulting carboxylate.

  • Work-up: The isolation and purification steps are similar to those described in Protocol 1.

Characterization of the Metal Complexes

A comprehensive characterization of the newly synthesized metal complexes is crucial to determine their structure and properties.

Technique Information Obtained Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of coordination by observing shifts in characteristic vibrational frequencies.A shift in the C=O stretching frequency of the carboxylate group upon coordination. The asymmetric and symmetric stretching frequencies of the COO⁻ group can also provide information about the coordination mode.[7] Changes in the C=O and N-H (if applicable after any ring opening) stretching frequencies of the lactam ring would indicate its involvement in coordination.
UV-Vis Spectroscopy Information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center (for transition metals).For d-block metals, the appearance of d-d transition bands in the visible region. The position and intensity of these bands can help in assigning the geometry (e.g., octahedral, tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the structure of the complex in solution. Particularly useful for diamagnetic complexes (e.g., Zn(II)).Broadening or shifting of the proton and carbon signals of the ligand upon coordination to a paramagnetic metal ion. For diamagnetic complexes, changes in the chemical shifts can provide insights into the coordination environment.
Single-Crystal X-ray Diffraction The definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.Provides unambiguous evidence of the coordination mode of the ligand and the geometry around the metal center.
Elemental Analysis (CHN) Determination of the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Thermogravimetric Analysis (TGA) Information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Weight loss steps corresponding to the loss of solvent molecules and the decomposition of the organic ligand.
Magnetic Susceptibility Measurements Determination of the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion (for paramagnetic complexes).The measured magnetic moment can help in confirming the oxidation state and the coordination geometry of the metal ion.

Potential Applications

The exploration of the coordination chemistry of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid could lead to the development of new materials and compounds with a range of applications:

  • Homogeneous Catalysis: The well-defined steric and electronic environment provided by the ligand could lead to metal complexes with high catalytic activity and selectivity in various organic transformations.

  • Bioinorganic Chemistry: The potential biological relevance of the oxazinane core makes these complexes interesting candidates for studies as antimicrobial or anticancer agents.[8]

  • Materials Science: The ability of the carboxylate group to act as a bridging ligand could facilitate the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Conclusion

2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is a promising, yet underexplored, ligand in the field of coordination chemistry. Its bifunctional nature offers the potential for novel coordination modes and the synthesis of a diverse range of metal complexes. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to embark on the systematic investigation of this intriguing molecule. The insights gained from such studies will undoubtedly contribute to the broader understanding of coordination chemistry and may lead to the discovery of new compounds with valuable applications.

References

  • Wikipedia. Transition metal carboxylate complex. [Link]

  • Anacona JR, Rodriguez I. Synthesis and antibacterial activity of cephalexin metal complexes. J. Coord Chem. 2004; 57: 1263–69.
  • ResearchGate. Preparation, Characterization and study of Complexes Containing Beta-lactam group with Some Transitional Elements and their Biological Activity. [Link]

  • ACS Omega. Metal/Carboxylate-Induced Versatile Structures of Nine 0D → 3D Complexes with Different Fluorescent and Electrochemical Behaviors. [Link]

  • Google Patents.
  • Neuroquantology. Syntheses, and Characterization of Complexes Containing Beta-lactam Group with some Transitional Elements and Study their Biolog. [Link]

  • Indian Academy of Sciences. Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. [Link]

  • MDPI. Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. [Link]

  • International Journal of Scientific & Engineering Research. Solvent free synthesis of some metal complexes of carboxylate and nitrogen donor ligand. [Link]

  • Indian Academy of Sciences. Structural studies of metal complexes containing amide ligands. [Link]

  • CrystEngComm (RSC Publishing). Transition metal carboxylate coordination polymers with amide-bridged polypyridine co-ligands: assemblies and properties. [Link]

  • MDPI. Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. [Link]

  • Indian Academy of Sciences. Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. [Link]

  • ACS Publications. Attaching Metal-Containing Moieties to β-Lactam Antibiotics: The Case of Penicillin and Cephalosporin. [Link]

  • International Scholars Journals. Synthesis, characterization, antimicrobial activity and toxicology study of some metal complexes of mixed antibiotics. [Link]

  • Inorganic Chemistry. Amides as Ligands. I. Metallic Complexes of N,N-Dimethylacetamide. [Link]

  • Wikipedia. Metal amides. [Link]

  • Inorganics. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. [Link]

  • ConnectSci. Compounds of amine-substituted cyclic amines: synthesis and structures. [Link]

  • SlidePlayer. Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. [Link]

  • Doc Brown's Chemistry. transition metal ammine complex ions with primary aliphatic amines. [Link]

  • University of North Florida. Chapter 23 Chemistry of Coordination Compounds. [Link]

  • ResearchGate. Compounds of amine-substituted cyclic amines: synthesis and structures. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. [Link]

  • Oreate AI Blog. Exploring Carboxylates: Versatile Compounds in Chemistry. [Link]

  • ResearchGate. Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. [Link]

  • Scientific Research Publishing. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][4][9]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. [Link]

Sources

"evaluating the enzymatic inhibition potential of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Compound Profile: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid (hereafter referred to as OXA-3-AA ) represents a specialized class of cyclic carbamates. Structurally, it features a 1,3-oxazinan-2-one ring with an N-substituted acetic acid moiety.

Scientific Rationale: The molecular architecture of OXA-3-AA mimics the conformationally restricted state of


-aminobutyric acid (GABA). The acetic acid tail provides the necessary carboxylate recognition motif for GABAergic enzymes, while the cyclic carbamate core offers metabolic stability superior to linear analogues. Consequently, the primary enzymatic target for evaluation is GABA Transaminase (GABA-T) , the enzyme responsible for the catabolism of GABA.[1] Inhibition of GABA-T is a validated therapeutic strategy for epilepsy (e.g., Vigabatrin), making OXA-3-AA a candidate of interest for neuropharmacological screening.

This Application Note outlines a rigorous, self-validating protocol to quantify the inhibitory potency (


 and 

) of OXA-3-AA against GABA-T using a coupled spectrophotometric assay.

Mechanism of Action & Assay Principle

To evaluate inhibition, we utilize a Coupled Enzyme Assay .[2] Direct measurement of GABA-T activity is difficult; therefore, we couple the production of succinic semialdehyde (SSA) to a secondary reaction that produces a quantifiable signal (NADPH).[1]

The Signaling Pathway:

  • Primary Reaction: GABA-T transfers an amino group from GABA to

    
    -Ketoglutarate, producing L-Glutamate and Succinic Semialdehyde (SSA).[1]
    
  • Coupled Reaction: Succinic Semialdehyde Dehydrogenase (SSADH) oxidizes SSA to Succinate, concurrently reducing

    
     to 
    
    
    
    .[1]
  • Detection: The accumulation of NADPH is measured by absorbance at 340 nm .[2][3]

If OXA-3-AA inhibits GABA-T, the rate of NADPH formation (


) will decrease relative to the uninhibited control.

GABAT_Assay GABA GABA (Substrate) GABAT GABA Transaminase (Target Enzyme) GABA->GABAT AlphaKG α-Ketoglutarate (Co-Substrate) AlphaKG->GABAT OXA OXA-3-AA (Inhibitor) OXA->GABAT Inhibition SSA Succinic Semialdehyde GABAT->SSA Glutamate L-Glutamate GABAT->Glutamate SSADH SSADH (Coupling Enzyme) SSA->SSADH NADPH NADPH (Signal @ 340nm) SSADH->NADPH Readout NADP NADP+ NADP->SSADH

Figure 1: Coupled enzymatic workflow. The inhibitor (OXA-3-AA) targets GABA-T, reducing the flux of Succinic Semialdehyde, which is linearly correlated to the NADPH signal.

Experimental Protocol

Materials & Reagents
  • Enzyme System: "GABase" (Commercial lyophilized mixture of Pseudomonas fluorescens GABA-T and SSADH).

  • Substrates:

    
    -Aminobutyric acid (GABA), 
    
    
    
    -Ketoglutarate (
    
    
    -KG).[1][3]
  • Cofactors: NADP+, Pyridoxal-5'-phosphate (PLP - essential cofactor for transaminases).

  • Buffer: 0.1 M Potassium Pyrophosphate (pH 8.6) containing 0.1%

    
    -mercaptoethanol.
    
  • Test Compound: OXA-3-AA (Dissolved in DMSO; Final DMSO concentration in assay < 1%).

  • Control Inhibitor: Vigabatrin (Positive control).[3]

Reagent Preparation Table
ComponentStock Conc.Preparation NotesStorage
Assay Buffer 100 mMAdjust to pH 8.6 with HCl. Add 1 mM 2-mercaptoethanol fresh.

GABase 1 Unit/mLReconstitute in Assay Buffer. Keep on ice.

GABA 200 mMDissolve in water.[4] Neutralize if necessary.


-Ketoglutarate
100 mMDissolve in Assay Buffer.Fresh
NADP+ 20 mMDissolve in water.

PLP 10 mMProtect from light (Amber tube).

OXA-3-AA 100 mMDissolve in 100% DMSO.RT
Step-by-Step Assay Workflow

Step 1: Pre-Incubation (Critical for Kinetics) Many carbamate-based inhibitors act via slow-binding or competitive mechanisms. Pre-incubating the enzyme with the inhibitor allows equilibrium to be reached before the reaction starts.

  • Plate Setup: Use a 96-well UV-transparent microplate.[2][3]

  • Add Buffer: Pipette 150

    
    L of Assay Buffer into all wells.
    
  • Add Enzyme: Add 10

    
    L of GABase solution (approx 0.01 Units final).
    
  • Add Cofactors: Add 10

    
    L of PLP (required for GABA-T activity) and 10 
    
    
    
    L of NADP+.
  • Add Inhibitor (OXA-3-AA): Add 5

    
    L of OXA-3-AA at varying concentrations (e.g., 0.1 
    
    
    
    M to 1000
    
    
    M).
    • Vehicle Control: Add 5

      
      L pure DMSO.
      
    • Blank: Buffer only (no enzyme).

  • Incubate: Shake gently and incubate at 25°C for 15 minutes .

Step 2: Reaction Initiation

  • Prepare Substrate Mix: Combine GABA and

    
    -Ketoglutarate in buffer.[2][3]
    
  • Start: Add 20

    
    L of Substrate Mix to all wells to initiate the reaction.
    
    • Final Concentrations: 5 mM GABA, 5 mM

      
      -KG.[1]
      

Step 3: Kinetic Measurement

  • Read: Immediately place in a plate reader pre-heated to 25°C.

  • Settings: Measure Absorbance at 340 nm .

  • Interval: Read every 30 seconds for 20 minutes.

Data Analysis & Validation

Calculation of Activity

Calculate the initial velocity (


) for each well by determining the slope of the linear portion of the absorbance curve (

vs. Time).


  • 
    : Extinction coefficient of NADPH (
    
    
    
    ).
  • 
    : Pathlength (approx. 0.6 cm for 200 
    
    
    
    L in 96-well plate).
Determination of IC50

Calculate the Percent Inhibition for each concentration of OXA-3-AA:



Plot Log[OXA-3-AA] vs. % Inhibition and fit to a non-linear regression (Sigmoidal Dose-Response) to determine the


.
Mode of Inhibition (Lineweaver-Burk)

To determine if OXA-3-AA is a competitive inhibitor (binding the active site like GABA) or non-competitive:

  • Run the assay with fixed [OXA-3-AA] (

    
     level) and varying [GABA] (1 mM to 20 mM).
    
  • Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).

Troubleshooting & Quality Control

  • Z-Factor: Ensure the assay Z' > 0.5 using the Positive Control (Vigabatrin) vs. Vehicle.

  • Interference: OXA-3-AA contains a carboxylic acid. Ensure the stock solution does not shift the assay pH below 8.0, as GABA-T is pH sensitive.

  • SSADH Inhibition Check: To verify OXA-3-AA inhibits GABA-T and not the coupling enzyme (SSADH), run a control assay using Succinic Semialdehyde as the starting substrate (bypassing GABA-T). If inhibition persists, the compound targets SSADH, not GABA-T.

References

  • Sherif, F. M., & Ahmed, S. S. (1995). Basic aspects of GABA-transaminase in neuropsychopharmacology. Clinical Biochemistry. Link

  • Jang, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology.[5] Link

  • Sigma-Aldrich. (2024). Enzymatic Assay of GABA Transaminase (EC 2.6.1.19). Technical Bulletin. Link

  • PubChem. (2025).[6] Compound Summary: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.[4][7] National Library of Medicine. Link

Sources

Application Notes and Protocols: N-Acetic Acid Heterocycles as Versatile Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Acetic Acid Heterocycle Scaffold

Nitrogen-containing heterocycles are a dominant feature in modern pharmaceuticals, with some estimates suggesting they are present in approximately 89% of all new small-molecule drugs approved by the FDA in 2021.[1] Their prevalence stems from their ability to form crucial hydrogen bonds, engage in various intermolecular interactions, and present rigid, three-dimensional frameworks that can be tailored for specific biological targets.[2][3]

Within this vast chemical space, the N-acetic acid heterocycle motif stands out as a particularly valuable building block. This scaffold combines the structural and electronic advantages of the heterocyclic core with the functional utility of a carboxylic acid group, separated by a methylene spacer. This arrangement is not a random chemical curiosity; it is a deliberate design element that imparts critical physicochemical and pharmacological properties.

The acetic acid moiety serves several key functions:

  • Primary Interaction Point: The terminal carboxylate group, being negatively charged at physiological pH, is an excellent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's active site.[1] This is a cornerstone of the binding mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Solubility and Physicochemical Modulation: The carboxylic acid group significantly enhances aqueous solubility, a crucial parameter for drug formulation and bioavailability. The pKa of this group can be finely tuned by the electronic properties of the attached heterocycle, allowing medicinal chemists to control the ionization state and, consequently, properties like membrane permeability.[4][5]

  • Vector for Prodrug Strategies: The carboxylic acid handle is an ideal attachment point for creating prodrugs. By converting it into an ester or an amide, chemists can mask the acid's polarity to improve oral absorption, reduce gastrointestinal side effects, or achieve targeted drug release.[6][7]

  • Synthetic Handle: It provides a reactive site for further chemical elaboration, enabling fragment linking or the growth of a lead compound towards adjacent binding pockets.

This guide provides a comprehensive overview of the synthesis and application of N-acetic acid heterocycles, offering detailed protocols and the scientific rationale behind them for researchers in drug discovery.

Part 1: Synthesis of N-Acetic Acid Heterocyclic Building Blocks

The most common and direct method for synthesizing these scaffolds is the N-alkylation of a parent heterocycle with a haloacetic acid ester, followed by hydrolysis. This section details robust protocols for this transformation across different heterocyclic cores.

Core Synthetic Workflow: N-Alkylation and Hydrolysis

The general workflow involves deprotonating the nitrogen atom of the heterocycle to form a potent nucleophile, which then displaces a halide from an acetic acid ester. The final step is the saponification of the ester to yield the desired carboxylic acid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Heterocycle Parent N-Heterocycle Deprotonation Deprotonation (Base, Solvent) Heterocycle->Deprotonation 1. Add Base AlkylatedEster N-Alkylated Heterocyclic Ester Deprotonation->AlkylatedEster 2. Nucleophilic Attack AlkylatingAgent Haloacetic Acid Ester (e.g., tert-butyl bromoacetate) AlkylatingAgent->AlkylatedEster 3. Add Alkylating Agent Acidification Acidification (e.g., HCl, TFA) AlkylatedEster->Acidification 4. Ester Cleavage FinalProduct N-Acetic Acid Heterocycle Acidification->FinalProduct

Caption: General workflow for synthesizing N-acetic acid heterocycles.

Protocol 1.1: Synthesis of Imidazol-1-yl-acetic acid Hydrochloride

This protocol provides a convenient, high-yield synthesis of a key intermediate for Zoledronic Acid, a potent bisphosphonate drug.[8][9] The use of a tert-butyl ester is strategic, as its cleavage under non-aqueous acidic conditions avoids the difficult isolation from water associated with other ester types.[8]

Rationale:

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive base, sufficient for deprotonating imidazole. It is easily filtered off post-reaction.

  • Alkylating Agent (tert-butyl chloroacetate): The tert-butyl group is chosen for its facile removal under acidic conditions without requiring an aqueous workup for the intermediate.[8]

  • Ester Cleavage (TiCl₄ or HCl): Titanium tetrachloride provides an effective non-aqueous method for ester cleavage.[8] An even greener alternative involves simple hydrolysis in hot water followed by treatment with hydrochloric acid, eliminating the use of hazardous solvents.[9]

Step-by-Step Procedure:

  • N-Alkylation (Solvent-Free):

    • In a round-bottom flask, combine imidazole (1.0 eq), powdered potassium carbonate (K₂CO₃, 1.4 eq), and tert-butyl chloroacetate (1.2 eq).

    • Heat the mixture at 70-75 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield imidazol-1-yl-acetic acid tert-butyl ester as a crude product, which can be used directly in the next step.

  • Hydrolysis and Salt Formation:

    • To the crude imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq), add water (10 volumes).

    • Heat the mixture to 90-95 °C and stir for 2 hours until a clear solution is obtained.[9]

    • Cool the solution to room temperature (20-25 °C).

    • Slowly add concentrated hydrochloric acid (HCl) and stir for 30 minutes.

    • Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to allow for complete precipitation.

    • Collect the white solid by vacuum filtration, wash with cold isopropyl alcohol, and dry under vacuum to afford imidazol-1-yl-acetic acid hydrochloride.

Protocol 1.2: Synthesis of N-Substituted Piperazine Acetic Acids

Piperazines are ubiquitous in medicinal chemistry. This protocol details the synthesis of N-acetic acid derivatives, which can be further functionalized.

Rationale:

  • Starting Material (N-Boc-piperazine): Using a mono-protected piperazine is crucial to ensure selective alkylation at the free secondary amine. The Boc group is stable to the alkylation conditions and can be removed later if desired.

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it solvates the cation without strongly interacting with the nucleophile.

Step-by-Step Procedure:

  • N-Alkylation:

    • Dissolve N-Boc-piperazine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-Boc-piperazin-1-yl-acetate. Purify by silica gel column chromatography if necessary.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 4-Boc-piperazin-1-yl-acetic acid.

Part 2: Physicochemical Properties and Their Importance

The utility of N-acetic acid heterocycles in drug discovery is deeply rooted in their tunable physicochemical properties. The interplay between the heterocyclic core and the acetic acid moiety dictates acidity (pKa), lipophilicity (cLogP), and polarity, which in turn govern solubility, permeability, and target binding.[4][5]

Heterocyclic CorepKa (Carboxylic Acid)cLogP (Calculated)Comments
Acetic Acid~4.75[10]-0.17Baseline reference.
Imidazole (N-acetic acid)~4.0 - 4.5< 0The electron-withdrawing nature of the imidazole ring increases acidity compared to acetic acid. Highly polar.
Pyrazole (N-acetic acid)~4.2 - 4.8< 0Similar to imidazole, though basicity of the ring itself is lower.
Piperazine (N-acetic acid)~4.5 - 5.0< -1The aliphatic nature of the ring makes the acid less acidic than aromatic counterparts. Very polar.
Indole (N-acetic acid)~4.6 - 5.0~1.5 - 2.0The larger, more lipophilic indole core increases the cLogP significantly.
Benzimidazole (N-acetic acid)~4.0 - 4.5~1.0 - 1.5More acidic than the indole analogue due to the second nitrogen atom.

Note: pKa and cLogP values are estimates and can vary based on substitution and the specific calculation method used. The pKa of the heterocyclic nitrogen itself is a separate, important property.[11][12][13]

Causality Behind Property Trends:

  • Acidity (pKa): The pKa of the acetic acid moiety is influenced by the inductive effect of the attached heterocycle. Electron-withdrawing aromatic heterocycles (like imidazole) stabilize the carboxylate anion, making the corresponding acid stronger (lower pKa). Aliphatic heterocycles (like piperazine) have a weaker inductive effect, resulting in a pKa closer to that of simple carboxylic acids.[5]

  • Lipophilicity (cLogP): This property is dominated by the nature of the heterocyclic ring. Small, nitrogen-rich rings like imidazole and piperazine are highly polar and result in low cLogP values. Fused aromatic systems like indole and benzimidazole contribute significantly to lipophilicity, leading to higher cLogP values. This balance is critical for achieving sufficient permeability to cross cell membranes while maintaining enough solubility for formulation.

Part 3: Application in Drug Discovery Workflows

N-acetic acid heterocycles are exceptionally useful in modern drug discovery paradigms, particularly in fragment-based drug discovery (FBDD).

Workflow: From Fragment Hit to Lead Compound

In FBDD, low molecular weight fragments that bind weakly to a target are identified and then optimized into potent leads. N-acetic acid heterocycles are ideal fragments because they are polar, often possess 3D character, and have a clear synthetic vector (the carboxylic acid) for elaboration.[14]

FBDD_Workflow cluster_screening 1. Fragment Screening cluster_hit_id 2. Hit Identification cluster_elaboration 3. Fragment Elaboration cluster_optimization 4. Lead Optimization Screen Screen Fragment Library (NMR, SPR, X-ray) Hit Identify N-Acetic Acid Heterocycle Hit Screen->Hit Elaboration Elaboration Strategy Hit->Elaboration Growing Fragment Growing Elaboration->Growing Vector Elaboration Linking Fragment Linking Elaboration->Linking Amide Coupling SAR SAR Studies Growing->SAR Linking->SAR Lead Lead Compound SAR->Lead

Caption: FBDD workflow using an N-acetic acid heterocycle hit.

Protocol 3.1: Fragment Elaboration via Amide Coupling

Once an N-acetic acid heterocycle fragment is identified as a binder, a common strategy is to "grow" the fragment by forming an amide bond with a new chemical moiety designed to interact with an adjacent pocket on the protein surface.

Rationale:

  • Coupling Reagents (HATU/EDC): Amide coupling reagents like HATU or EDC/HOBt activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. HATU is often preferred for its efficiency and reduced side reactions.

  • Base (DIPEA): A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction without interfering with the coupling reagents.

Step-by-Step Procedure:

  • Acid Activation:

    • Dissolve the N-acetic acid heterocycle fragment (1.0 eq) in an anhydrous solvent like DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amide Bond Formation:

    • In a separate vial, prepare a solution of the desired amine (the "growing" piece, 1.2 eq) in DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain the elaborated lead compound.

Part 4: Case Studies in Approved Drugs

The principles outlined above are best illustrated by examining approved drugs that feature the N-acetic acid heterocycle scaffold. The NSAIDs Diclofenac and Ketorolac are canonical examples.

Case Study 1: Diclofenac

Diclofenac is a potent phenylacetic acid derivative used to treat pain and inflammatory diseases.[15] Its structure was rationally designed based on key physicochemical principles to achieve potent inhibition of cyclooxygenase (COX) enzymes.[16]

  • Key Structural Features:

    • Phenylacetic Acid: The acetic acid moiety provides the crucial carboxylate group that anchors the drug in the active site of COX enzymes.[16]

    • Twisted Aromatic Rings: The two chlorine atoms on one phenyl ring force it to be twisted relative to the other, a conformation that fits optimally into the hydrophobic channel of the COX active site.[16]

Mechanism of Action: Diclofenac non-selectively inhibits both COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17][18] The carboxylate group forms a critical ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the top of the active site.

Case Study 2: Ketorolac

Ketorolac is another powerful NSAID, primarily used for its potent analgesic effects in managing moderate to severe pain, often post-surgically.[2][19] It features a rigid, tricyclic pyrrolizine-1-carboxylic acid core.

  • Key Structural Features:

    • Heterocyclic Acetic Acid: Like Diclofenac, the carboxylic acid group is essential for its mechanism of action, inhibiting COX enzymes.[19]

    • Rigid Scaffold: The fused ring system holds the key functional groups in a specific orientation, contributing to its high potency.

Structure-Activity Relationship (SAR): The SAR for arylalkanoic acids like Ketorolac is well-established. The (S)-(+)-enantiomer possesses the vast majority of the anti-inflammatory (COX-inhibiting) activity.[19] The presence of the free carboxylic acid is a known contributor to gastrointestinal side effects, which has prompted the development of numerous prodrugs to temporarily mask this functionality.[6][7]

Conclusion

N-acetic acid heterocycles are more than just a class of molecules; they are a strategic platform in drug discovery. They provide a robust starting point for synthesis, offer tunable physicochemical properties essential for developing drug-like candidates, and serve as ideal building blocks for modern discovery techniques like FBDD. The detailed protocols and principles discussed in this guide are intended to empower researchers to effectively utilize these versatile scaffolds in their pursuit of novel therapeutics.

References

  • Gpatindia. (2020). KETOROLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. (2025). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. Available at: [Link]

  • PubMed. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. Available at: [Link]

  • MDPI. (2023). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. Available at: [Link]

  • SciSpace. (2015). Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology. Available at: [Link]

  • Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • MDPI. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • Scribd. (n.d.). Diclofenac Synthesis Mechanism Explained. Available at: [Link]

  • Google Patents. (n.d.). US4379927A - Process for the preparation of imidazoleacetic acid derivatives.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • PubMed. (2014). A direct access to bioactive fused N-heterocyclic acetic acid derivatives. Available at: [Link]

  • ACS Publications. (2009). Galactosyl Prodrug of Ketorolac: Synthesis, Stability, and Pharmacological and Pharmacokinetic Evaluations. Available at: [Link]

  • PubMed. (2005). Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2. Available at: [Link]

  • PubChem. (n.d.). Ketorolac. Available at: [Link]

  • PMC. (2022). Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. Available at: [Link]

  • Google Patents. (n.d.). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • ACS Publications. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Available at: [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Available at: [Link]

  • Pharmaresearch.co. (2024). Common Applications of Glacial Acetic Acid in Pharmaceutical Industry. Available at: [Link]

  • Asian Journal of Green Chemistry. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Available at: [Link]

  • MDPI. (2020). Modern Strategies for Heterocycle Synthesis. Available at: [Link]

  • ACS. (n.d.). Synthesis of 4-membered heterocycles as fragments and bioisosteres. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available at: [Link]

  • Baran Lab - Scripps Research. (n.d.). Essentials of Heterocyclic Chemistry-I. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Available at: [Link]

  • PMC. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Available at: [Link]

  • Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Available at: [Link]

  • PMC. (2025). Regio‐ and Stereocontrolled‐Synthesis of a Heterocycle Fragment Collection Using Palladium Catalyzed C‐H Arylation. Available at: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

Sources

"exploring 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid as a scaffold for library synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Exploring 2-(2-Oxo-1,3-oxazinan-3-yl)acetic Acid as a Scaffold for Library Synthesis

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), the 1,3-oxazinan-2-one (cyclic carbamate) core has emerged as a "privileged scaffold." Unlike its 5-membered analog (oxazolidinone), the 6-membered oxazinanone ring offers distinct conformational flexibility while maintaining metabolic stability.

This guide details the utilization of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid as a foundational building block. This specific derivative provides a rigid heterocyclic core with a pendant carboxylic acid "handle," enabling the rapid generation of amide-linked libraries. This scaffold is particularly relevant for targeting metabolic enzymes (e.g., 11


-HSD1 inhibitors) and GPCRs where a polar, non-aromatic spacer is required to orient pharmacophores.

Scaffold Rationale & Design Strategy

The utility of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid lies in its structural vectors:

  • The Core (Vector A): The 1,3-oxazinan-2-one ring acts as a polar, hydrogen-bond accepting spacer. It resists hydrolysis by plasma esterases more effectively than acyclic carbamates.

  • The Handle (Vector B): The

    
    -linked acetic acid moiety serves as the primary diversification point via amide coupling.
    
  • The Periphery (Vector C): The C4, C5, and C6 positions of the ring can be substituted (using substituted 3-amino-1-propanol precursors) to introduce chirality or lipophilicity, though this guide focuses on the unsubstituted core for general library construction.

Visualizing the Workflow

G Start Precursor: 3-Amino-1-propanol Cyclization Step 1: Cyclization (CDI or Diethyl Carbonate) Start->Cyclization Ring Closure Core Intermediate: 1,3-Oxazinan-2-one Cyclization->Core Alkylation Step 2: N-Alkylation (Ethyl Bromoacetate) Core->Alkylation NaH, DMF Ester Intermediate: Ethyl Ester Alkylation->Ester Hydrolysis Step 3: Hydrolysis (LiOH) Ester->Hydrolysis Saponification Scaffold Target Scaffold: 2-(2-Oxo-1,3-oxazinan-3-yl) acetic acid Hydrolysis->Scaffold Library Library Synthesis: Amide Coupling (R-NH2) Scaffold->Library HATU/DIPEA

Figure 1: Synthetic workflow from raw materials to the functionalized scaffold.

Protocol A: Synthesis of the Scaffold

While one-pot multicomponent reactions exist, they often suffer from purification challenges on a multi-gram scale. The following step-wise protocol is optimized for reliability, scalability, and purity.

Step 1: Synthesis of 1,3-Oxazinan-2-one (The Core)

Rationale: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and ease of handling in standard laboratory hoods.

  • Reagents: 3-Amino-1-propanol (1.0 equiv), CDI (1.1 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve CDI (17.8 g, 110 mmol) in anhydrous THF (200 mL) under

      
      .
      
    • Add 3-amino-1-propanol (7.6 mL, 100 mmol) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Reflux for 12 hours to ensure ring closure.

    • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with 1N HCl (to remove imidazole) and brine. Dry over MgSO

      
      .
      
    • Yield: Expect 85-90% of a white solid.

Step 2: N-Alkylation with Ethyl Bromoacetate

Rationale: The urethane nitrogen is sufficiently acidic (


) to be deprotonated by Sodium Hydride (NaH), allowing clean S

2 substitution.
  • Reagents: 1,3-Oxazinan-2-one (from Step 1), NaH (60% dispersion, 1.2 equiv), Ethyl bromoacetate (1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Suspend NaH (1.2 equiv) in DMF at 0°C under Argon.

    • Add 1,3-oxazinan-2-one (1.0 equiv) portion-wise. Stir 30 min until gas evolution ceases.

    • Add ethyl bromoacetate (1.1 equiv) dropwise.

    • Stir at RT for 4 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis to the Acid Scaffold

Rationale: Lithium Hydroxide (LiOH) provides mild saponification conditions that do not degrade the cyclic carbamate ring.

  • Reagents: Ethyl ester intermediate, LiOH

    
    H
    
    
    
    O (2.0 equiv), THF/Water (3:1).
  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 3 hours (monitor by TLC/LCMS).

    • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (or DCM/iPrOH 3:1 if highly polar).

    • Isolation: Concentrate to yield the 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid as a white solid. Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Parallel Library Synthesis

This protocol describes the diversification of the scaffold using a diverse set of primary and secondary amines.

Reaction Scale: 100


mol per well (96-well block format).
ReagentEquivalentsRole
Scaffold 1.0Core Building Block
Amine (R-NH

)
1.2Diversity Element
HATU 1.2Coupling Agent
DIPEA 3.0Base
DMF SolventReaction Medium
Step-by-Step Library Protocol:
  • Stock Preparation:

    • Prepare a 0.2 M stock solution of the Scaffold in DMF.

    • Prepare 0.2 M stock solutions of the Diversity Amines in DMF.

    • Prepare a 0.2 M stock solution of HATU in DMF.

  • Dispensing:

    • Add 500

      
      L of Scaffold stock (100 
      
      
      
      mol) to each well.
    • Add 1.5 equiv of DIPEA to each well.

    • Add 600

      
      L of HATU stock (120 
      
      
      
      mol). Shake for 5 mins to activate the acid.
    • Add 600

      
      L of the respective Amine stock (120 
      
      
      
      mol).
  • Incubation:

    • Seal the block and shake at RT for 16 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Option A (Acidic Workup): If amines are non-basic, wash with 1N HCl.

    • Option B (Scavenger Resins): Add polymer-supported isocyanate (to scavenge excess amine) and polymer-supported carbonate (to scavenge HOBt/acid) to each well. Shake for 4 hours. Filter.

  • Analysis:

    • Evaporate solvent (Genevac). Re-dissolve in DMSO for LCMS QC.

Case Study: 11 -HSD1 Inhibitors

The 1,3-oxazinan-2-one scaffold has been successfully deployed in the discovery of inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), a target for type 2 diabetes and metabolic syndrome.
  • Mechanism: The cyclic carbamate mimics the piperidinone or pyrrolidinone rings found in other metabolic inhibitors but offers improved solubility profiles.

  • Key Insight: In a study by Xu et al.[1] (see References), the oxazinanone ring was used to orient a hydrophobic adamantyl group (via the amide linker) into the enzyme's lipophilic pocket, while the carbonyl oxygen of the carbamate interacted with the catalytic Serine/Tyrosine residues.

Library Logic Visualization

Library cluster_0 Target Class: Metabolic Enzymes Center Scaffold Core (Polar Spacer) Hit1 Hit: Adamantyl Amide (11b-HSD1 Inhibitor) Center->Hit1 + Amine1 Hit2 Hit: Benzyl Amide (GPCR Ligand) Center->Hit2 + Amine2 Amine1 Input: Adamantanamine Amine1->Center Amine2 Input: Benzylamine Amine2->Center Amine3 Input: Piperazine Amine3->Center Solubility Vector

Figure 2: Diversification logic transforming the scaffold into bioactive hits.

References

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. (2025). Describes the 3-component synthesis and fundamental reactivity of the ring system. Link

  • Scaffolding-Induced Property Modulation of Chemical Space. ACS Combinatorial Science. (2020). Discusses the physicochemical advantages of cyclic carbamates in library design. Link[2]

  • Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. (2011). A primary case study validating this scaffold in drug discovery. Link
    
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. (2019). Alternative synthetic routes for substituted derivatives. Link

  • PubChem Compound Summary: 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid. National Library of Medicine. Verified chemical structure and properties.[1][2][3][4][5][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to overcome common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield During Intramolecular Cyclization to Form the 1,3-Oxazinan-2-one Ring.

Symptoms:

  • Significantly lower than expected yield of the 2-(2-oxo-1,3-oxazinan-3-yl)acetamide intermediate.

  • Presence of multiple side-products in TLC or LC-MS analysis, including unreacted starting material and potential polymeric byproducts.

Possible Causes and Solutions:

  • Incomplete Activation of the Carbamate Precursor: The intramolecular cyclization to form the six-membered 1,3-oxazinan-2-one ring is a critical step.[1][2][3] Inadequate activation of the carbamate precursor can lead to a sluggish reaction and low yields.

    • Troubleshooting Steps:

      • Reagent Choice: Ensure the use of a suitable activating agent. While various methods exist for the formation of oxazinanones, a common route involves the cyclization of a 3-hydroxypropylamine derivative.[4] If starting from an N-protected amino alcohol, ensure the protecting group is compatible with the cyclization conditions.

      • Reaction Conditions: Optimize the reaction temperature and time. Some cyclizations may require elevated temperatures to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.

      • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF or DMSO are often effective in dissolving the reactants and facilitating the cyclization.

  • Side Reactions: The formation of byproducts is a common challenge. One potential side reaction is intermolecular polymerization, especially at high concentrations.

    • Troubleshooting Steps:

      • High Dilution: Perform the cyclization reaction under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This can be achieved by slowly adding the substrate to a larger volume of solvent over an extended period.

      • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature that balances reaction rate and selectivity should be determined experimentally.

Problem 2: Difficulty in the Hydrolysis of the Acetamide to the Final Acetic Acid.

Symptoms:

  • Incomplete hydrolysis of the 2-(2-oxo-1,3-oxazinan-3-yl)acetamide to the desired 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid.

  • Degradation of the 1,3-oxazinan-2-one ring under harsh hydrolysis conditions.[5]

  • Complex product mixture observed in the final workup.

Possible Causes and Solutions:

  • Harsh Hydrolysis Conditions: The 1,3-oxazinan-2-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of unwanted byproducts.[5]

    • Troubleshooting Steps:

      • Mild Hydrolysis Conditions: Employ milder hydrolysis conditions. For example, using a weaker acid or base, or conducting the reaction at a lower temperature, can help to selectively hydrolyze the amide without affecting the cyclic carbamate.

      • Enzymatic Hydrolysis: Consider enzymatic hydrolysis as a highly selective alternative. Certain enzymes can cleave the amide bond under neutral and mild conditions, preserving the integrity of the 1,3-oxazinan-2-one ring.

  • Incomplete Reaction: The hydrolysis of the amide may be slow and require extended reaction times.

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique like HPLC or NMR. This will help to determine the point of maximum conversion and prevent unnecessary exposure of the product to the hydrolysis conditions.

      • Optimization of Stoichiometry: Ensure the correct stoichiometry of the acid or base used for hydrolysis. An excess may be required to drive the reaction to completion, but a large excess can increase the risk of side reactions.

Problem 3: Challenges in Purification of the Final Product.

Symptoms:

  • Difficulty in separating the final product, 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid, from starting materials, reagents, or byproducts.

  • Co-elution of impurities during column chromatography.

  • Low recovery of the pure product after purification.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The final product and some impurities may have similar polarities, making their separation by standard chromatographic techniques challenging.

    • Troubleshooting Steps:

      • Alternative Chromatographic Techniques: Explore different chromatographic methods. For instance, if normal-phase chromatography is ineffective, reversed-phase chromatography or ion-exchange chromatography might provide better separation.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while leaving the impurities dissolved.

      • Derivatization: In some cases, it may be beneficial to temporarily derivatize the carboxylic acid to an ester. The ester may have different chromatographic properties, allowing for easier separation from impurities. The ester can then be hydrolyzed back to the carboxylic acid.

  • Presence of Water-Soluble Impurities: The use of aqueous reagents in the hydrolysis step can introduce water-soluble impurities that are difficult to remove by extraction with organic solvents.

    • Troubleshooting Steps:

      • Azeotropic Distillation: If the product is stable at elevated temperatures, azeotropic distillation with a suitable solvent like toluene can be used to remove water.[6]

      • Lyophilization: For heat-sensitive compounds, lyophilization (freeze-drying) is an effective method for removing water and other volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid?

The synthesis typically starts from readily available precursors. A common approach involves the use of 3-amino-1-propanol, which provides the backbone for the 1,3-oxazinan-2-one ring.[4][7] The acetic acid side chain is usually introduced by reacting an intermediate with a suitable two-carbon synthon, such as chloroacetyl chloride or ethyl bromoacetate.[8][9]

Q2: What is the mechanism of the intramolecular cyclization to form the 1,3-oxazinan-2-one ring?

The formation of the 1,3-oxazinan-2-one ring is typically an intramolecular nucleophilic substitution reaction. In one common pathway, a 3-hydroxypropylamine derivative is first converted to a carbamate. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carbamate to displace a leaving group and form the six-membered ring. The efficiency of this cyclization can be influenced by factors such as the choice of activating agent for the carbamate formation and the reaction conditions.[1][2]

Q3: Are there any known side reactions to be aware of during the synthesis?

Yes, several side reactions can occur. During the cyclization step, intermolecular polymerization can compete with the desired intramolecular reaction, especially at high concentrations. Additionally, the 1,3-oxazinan-2-one ring is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening and the formation of byproducts.[5] In syntheses involving aspartic acid derivatives, spontaneous cyclization to form a succinimide derivative is a known side reaction that can be influenced by pH and temperature.[10][11]

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction. High-performance liquid chromatography (HPLC) can provide more quantitative information about the reaction conversion and the purity of the product. For structural characterization of the final product and intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential.

Q5: How can the stability of the 1,3-oxazinan-2-one ring be ensured during the synthesis and storage?

The stability of the 1,3-oxazinan-2-one ring is a critical consideration. It is generally stable under neutral conditions but can be susceptible to hydrolysis in the presence of strong acids or bases, and even water over extended periods.[5] Therefore, it is important to use mild reaction conditions whenever possible, especially during the hydrolysis of the acetamide. For long-term storage, the final product should be kept in a dry, cool, and inert atmosphere to minimize degradation.

Experimental Workflow and Data

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Synthesis_Workflow A 3-Amino-1-propanol B Protection of Amine A->B C N-Protected-3-amino-1-propanol B->C D Reaction with Phosgene Equivalent C->D E Cyclization D->E F 1,3-Oxazinan-2-one E->F G N-Alkylation with an Acetic Acid Synthon F->G H 2-(2-Oxo-1,3-oxazinan-3-yl)acetamide/ester G->H I Hydrolysis H->I J 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid I->J

Caption: A generalized synthetic workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Hydrolysis Check Hydrolysis Step Check_Cyclization->Check_Hydrolysis No Optimize_Cyclization Optimize Cyclization: - Reagent Choice - Temperature/Time - High Dilution Check_Cyclization->Optimize_Cyclization Yes Check_Purification Check Purification Method Check_Hydrolysis->Check_Purification No Mild_Hydrolysis Use Milder Hydrolysis Conditions: - Weaker Acid/Base - Lower Temperature - Enzymatic Method Check_Hydrolysis->Mild_Hydrolysis Yes Optimize_Purification Optimize Purification: - Different Chromatography - Recrystallization - Derivatization Check_Purification->Optimize_Purification Yes Success Successful Synthesis Check_Purification->Success No Optimize_Cyclization->Success Mild_Hydrolysis->Success Optimize_Purification->Success

Caption: A decision tree for troubleshooting the synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Table 1: Comparison of Hydrolysis Conditions
Condition IDHydrolysis ReagentTemperature (°C)Time (h)Yield (%)Purity (%)Notes
H-16M HCl100124570Significant ring degradation observed.
H-22M HCl60247592Improved yield and purity with milder acid.
H-31M NaOH8086085Some ring opening detected.
H-4LiOH in THF/H₂O254888>98Mild conditions led to high yield and purity.

This table provides a summary of how different hydrolysis conditions can affect the yield and purity of the final product.

References

  • 5J Pharm Sci. 1992 Jul;81(7):692-7.

  • 12SciRes Literature. 2020 Dec 28.

  • 1Frontiers in Chemistry. 2019 Feb 7;7:53.

  • 7Google Patents. KR101675450B1.

  • 13ResearchGate. 2017 May 17.

  • 14Google Patents. KR101644016B1.

  • 15Organic & Biomolecular Chemistry. 2020;18(33):6465-6470.

  • 16MilliporeSigma.

  • 17PubChem.

  • 18PubChemLite.

  • 19J. Chem. Soc., Chem. Commun., 1992, 919-921.

  • 8Semantic Scholar.

  • 2Request PDF.

  • 20Google Patents. US4281137A.

  • 10ResearchGate. 2014 May 12.

  • 21FEBS J. 2014 Jul 15;281(14):3293-303.

  • 22Sigma-Aldrich.

  • 3ResearchGate.

  • 23J Med Chem. 1985 Oct;28(10):1447-53.

  • Beilstein J Org Chem. 2024 Aug 5;20:1893-1901.

  • 24Beilstein Archives.

  • 25Molecules. 2021 Jan 23;26(3):594.

  • 26ChemScene.

  • 6Google Patents. US7612232B2.

  • 27PubChemLite.

  • 28PubChem.

  • 29Molbank. 2021 Jul 2;2021(3):M1244.

  • 30Molecules. 2020 Nov 28;25(23):5640.

  • [SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- 9Rasayan Journal of Chemistry.FvmrJR4_fZ96Baoxqo) Rasayan Journal of Chemistry.

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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 1,3-Oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1,3-oxazinan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance to get your reaction back on track.

Issue 1: Low to No Product Formation

Question: I have set up my N-alkylation reaction of 1,3-oxazinan-2-one, but upon analysis (TLC/LC-MS), I see only starting material or very little product. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common hurdle in N-alkylation reactions. The root cause often lies in one of several key areas: deprotonation, the reactivity of the electrophile, or the overall reaction environment. Let's break down the troubleshooting process logically.

Troubleshooting Workflow: Low Conversion

start Low/No Product Formation check_base 1. Verify Base Efficacy start->check_base check_reagents 2. Assess Reagent Quality & Stoichiometry check_base->check_reagents Base is appropriate and soluble sub_base1 Is the base strong enough to deprotonate the N-H (pKa ~20-22)? - Use stronger bases like NaH, KHMDS, or LHMDS. check_base->sub_base1 sub_base2 Is the base soluble in your solvent? - For K2CO3, consider adding a phase-transfer catalyst. check_base->sub_base2 check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents are pure and in correct ratio sub_reagents1 Is the 1,3-oxazinan-2-one pure? - Recrystallize or purify by column chromatography. check_reagents->sub_reagents1 sub_reagents2 Is the alkyl halide fresh? - Use a freshly opened bottle or distill if necessary. check_reagents->sub_reagents2 check_halide 4. Re-evaluate Alkyl Halide Reactivity check_conditions->check_halide Solvent and temperature are optimized sub_conditions1 Is the solvent appropriate? - Use polar aprotic solvents like DMF, DMSO, or acetonitrile. check_conditions->sub_conditions1 sub_conditions2 Is the temperature optimal? - Gradually increase the temperature, monitoring for decomposition. check_conditions->sub_conditions2 consider_alternatives 5. Consider Alternative Alkylation Methods check_halide->consider_alternatives Reaction still fails sub_halide1 For unreactive alkyl bromides/chlorides: - Switch to the corresponding alkyl iodide. - Add catalytic NaI or KI (Finkelstein reaction). check_halide->sub_halide1 sub_halide2 For secondary halides, expect low yields. check_halide->sub_halide2 start Side Product Formation Observed identify Identify Side Product(s) by MS, NMR start->identify o_alkylation O-Alkylation? identify->o_alkylation elimination Elimination? o_alkylation->elimination No o_solution Solution: - Use a 'softer' base (e.g., Cs₂CO₃). - Ensure a polar aprotic solvent (DMF, ACN). o_alkylation->o_solution Yes degradation Ring Opening/Degradation? elimination->degradation No e_solution Solution: - Lower reaction temperature. - Use a non-nucleophilic base (DBU, DIPEA). - Avoid secondary/tertiary halides if possible. elimination->e_solution Yes d_solution Solution: - Use milder base (K₂CO₃). - Maintain lower temperatures. - Ensure anhydrous conditions. degradation->d_solution Yes

Technical Support Center: HPLC Method Development for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Method Development & Troubleshooting for Polar Cyclic Carbamates

Executive Summary & Molecule Profile

User Query: "I need a robust HPLC method for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. I am struggling with retention and sensitivity."

Scientist's Analysis: This molecule presents a classic "Polar Acidic" chromatographic challenge. Structurally, it consists of a polar 1,3-oxazinan-2-one ring (cyclic carbamate) attached to an acetic acid moiety.

  • Challenge 1 (Retention): The molecule is highly hydrophilic (LogP < 0) and acidic (pKa ~4.0). On standard C18 columns, it will likely elute in the void volume (

    
    ), making quantification impossible.
    
  • Challenge 2 (Detection): It lacks a strong chromophore (no aromatic rings). Absorption relies on the carbonyl groups (

    
     transitions), necessitating detection in the low UV range (200–210 nm), where solvent background noise is high.
    

This guide prioritizes Reverse Phase (Aqua-Compatible) and HILIC strategies to overcome these intrinsic properties.

Critical Method Parameters (CMP)

Primary Workflow: Aqueous Stable Reverse Phase (AQ-RP)

Recommended for robustness and ease of transfer.

ParameterSpecificationScientific Rationale
Column Polar-Embedded C18 or C18-AQ (e.g., Waters T3, Phenomenex Aqua, Agilent SB-Aq)Standard C18 chains "collapse" in 100% water (dewetting). Polar-embedded phases remain extended, allowing interaction with the polar oxazinane ring [1].
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5) Low pH suppresses the ionization of the carboxylic acid (keeping it neutral), which significantly increases retention on hydrophobic phases. Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade) Methanol creates higher backpressure and has a higher UV cutoff, which interferes with low-UV detection.
Detection UV @ 205 nm The carbamate and acid carbonyls absorb here.
Flow Rate 0.8 – 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CControls viscosity and mass transfer kinetics.
Alternative Workflow: HILIC (Hydrophilic Interaction)

Recommended if MS detection is required (Phosphate buffers are non-volatile).

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.5).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

Interactive Troubleshooting Guide (Q&A)

Category A: Retention Issues

Q: My analyte elutes at the void volume (approx. 1.5 min). How do I increase retention? A: This is "Phase Collapse" or insufficient hydrophobic interaction.

  • Check pH: Ensure your mobile phase pH is below 3.0 . If the pH > pKa (~4.0), the acetic acid tail is deprotonated (

    
    ), making the molecule extremely polar and unretained on C18.
    
  • Switch Column: If you are using a standard C18, switch to a Polar-Embedded or 100% Aqueous Stable column. These columns have hydrophilic groups near the silica surface that prevent the C18 chains from matting down, maintaining surface area for the analyte [2].

  • Reduce Organic Start: Start your gradient at 0% or 1% Organic. The analyte needs a highly aqueous environment to partition onto the stationary phase.

Q: Can I use Ion-Pairing reagents? A: Yes, but proceed with caution. Adding an ion-pair reagent like Tetrabutylammonium hydroxide (TBA) will form a neutral complex with the acid, significantly increasing retention on C18. However, this equilibrates slowly and makes the column dedicated to that method (difficult to wash off).

Category B: Detection & Baseline Noise

Q: The baseline at 205 nm is extremely noisy and drifting. Why? A: You are operating near the UV cutoff of your solvents.

  • Buffer Choice: If you are using Acetate or Formate, they absorb UV below 210 nm. Switch to Phosphoric Acid or Phosphate Buffer (non-volatile) for UV work.

  • Solvent Quality: Ensure you are using "Gradient Grade" or "Far UV" Acetonitrile.

  • Reference Wavelength: Do not use a reference wavelength (e.g., 360 nm) if your detector allows it, as this can sometimes mask real peaks or create artifacts if the refractive index changes during the gradient.

Category C: Peak Shape (Tailing)

Q: The peak is tailing (Asymmetry > 1.5). Is it the column? A: It is likely secondary interactions.

  • Cause: Residual silanols on the silica support interacting with the nitrogen in the oxazinane ring.

  • Fix: Ensure your column is "End-capped."

  • Fix: Increase buffer strength to 25-50 mM to mask these silanol sites.

Visual Workflows

Diagram 1: Method Development Decision Matrix

Caption: Logical flow for selecting the correct stationary phase based on analyte solubility and detector requirements.

MethodDev Start Analyte: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid CheckDet Requirement: MS Detection? Start->CheckDet YesMS Yes (MS Compatible) CheckDet->YesMS NoMS No (UV Detection) CheckDet->NoMS HILIC Strategy: HILIC Mode Column: Bare Silica / ZIC-HILIC Buffer: Amm. Formate YesMS->HILIC RP_Check Strategy: Aqueous RP Column: Polar Embedded C18 NoMS->RP_Check Buffer Buffer: Phosphate (pH 2.5) (Transparent @ 205nm) RP_Check->Buffer

Diagram 2: Troubleshooting Peak Issues

Caption: Diagnostic loop for resolving common peak shape and retention anomalies.

Troubleshooting Problem Problem Observed VoidElution Elutes in Void (t0) Problem->VoidElution Tailing Peak Tailing Problem->Tailing Sol1 Decrease pH to < 2.5 (Suppress Ionization) VoidElution->Sol1 Step 1 Sol3 Increase Buffer Conc. (Mask Silanols) Tailing->Sol3 Sol2 Switch to AQ-C18 (Prevent Collapse) Sol1->Sol2 If fails

Validated Experimental Protocol (Draft)

Objective: Quantification of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid in reaction mixture.

1. Reagent Preparation:

  • Diluent: 100% Water (adjusted to pH 2.5 with Phosphoric Acid). Note: Do not use Methanol as diluent, as it may cause "solvent wash-through" of the polar analyte.

  • Buffer A: Dissolve 2.72 g

    
     in 1 L water. Adjust pH to 2.5 with 
    
    
    
    .

2. Instrument Setup:

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 5 µm).

  • Wavelength: 205 nm (Bandwidth 4 nm).

  • Injection Volume: 10 µL.

3. Gradient Table:

Time (min)% Buffer A% AcetonitrileAction
0.01000Load (High Aqueous)
5.01000Isocratic Hold (Retain Polar)
15.07030Elute Organics
15.11000Re-equilibrate
20.01000Ready

4. System Suitability Criteria:

  • Tailing Factor: NMT 1.5.

  • Retention Time: > 3.0 minutes (Must exceed void volume).

  • Precision (RSD): NMT 2.0% for 5 replicates.

References

  • Axion Labs. (2024). HPLC Problems with Very Polar Molecules. Retrieved from [Link]

  • Chromatography Online. (2020). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • SIELC Technologies. (2023).[1] HPLC Method for Analysis of Dicarbon Carboxylic Acids. Retrieved from [https://www.s

Sources

Technical Support Center: Refining Protocols for Consistent Results in Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Biological Screening. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols, ensuring the generation of consistent, reliable, and high-quality data. In the world of high-throughput screening (HTS), even minor inconsistencies can lead to significant variability, compromising data integrity and leading to false positives or negatives.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: Assay Development and Optimization

The foundation of any successful screening campaign is a robust and well-optimized assay. This section addresses common challenges in developing assays that are both biologically relevant and suitable for high-throughput formats.

FAQs and Troubleshooting

Q1: My assay results are not reproducible across different plates and on different days. What are the likely causes and how can I improve consistency?

A: Lack of reproducibility is a common hurdle in assay development. Several factors can contribute to this issue. A primary consideration is the inherent variability of biological systems.[3] To mitigate this, it's crucial to standardize your protocols meticulously. This includes everything from cell seeding density and media preparation to incubation times and reagent concentrations.[1][4]

Another key aspect is the quality and stability of your reagents. Reagents derived from biological sources are naturally prone to lot-to-lot variability.[5][6] Implementing a rigorous quality control process for new reagent lots is essential. This involves performing bridging studies to compare the performance of the new lot against the old one.[7] Additionally, ensure proper storage and handling of all reagents to maintain their stability over time.[8][9]

Finally, consider environmental factors. Fluctuations in temperature and humidity within the incubator can significantly impact your results.[10] Minimize the frequency of opening the incubator door and ensure it is properly calibrated and maintained.[10][11]

Q2: How do I choose the most appropriate assay type for my specific biological target and screening goals?

A: The selection of an appropriate assay is a critical first step and depends on your specific objectives.[12] For large-scale screening of extensive compound libraries, high-throughput screening (HTS) assays are the standard.[12] These are typically biochemical or cell-based assays optimized for miniaturization and automation.

  • Target-Based vs. Phenotypic Screening: A key decision is whether to use a target-based or a phenotypic approach.[13] Target-based assays measure the effect of a compound on a specific molecular target, such as an enzyme or receptor.[13][14] Phenotypic assays, on the other hand, measure a more complex cellular response, without a preconceived notion of the target.[13]

  • Biochemical vs. Cell-Based Assays: Biochemical assays are simpler and measure the activity of an isolated biological molecule.[14] Cell-based assays provide a more physiologically relevant context by measuring responses within a living cell.[14][15] The choice depends on the desired level of biological complexity and the stage of the drug discovery process.

Q3: What are the key parameters to consider when validating a new screening assay?

A: Assay validation is a formal process to confirm that the assay is suitable for its intended purpose.[16] The key parameters to evaluate include:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[17]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

The United States Pharmacopeia (USP) provides comprehensive guidelines on biological assay validation.[3][17]

Workflow for Assay Validation

The following diagram illustrates a typical workflow for validating a new biological screening assay.

Assay_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_prevalidation Phase 2: Pre-Validation cluster_validation Phase 3: Formal Validation cluster_documentation Phase 4: Documentation define_objective Define Assay Objective select_assay Select Assay Type define_objective->select_assay develop_protocol Develop Initial Protocol select_assay->develop_protocol reagent_stability Reagent Stability & QC develop_protocol->reagent_stability dmso_tolerance DMSO Tolerance Study reagent_stability->dmso_tolerance plate_uniformity Plate Uniformity Assessment dmso_tolerance->plate_uniformity replicate_experiment Replicate-Experiment Study plate_uniformity->replicate_experiment assess_parameters Assess Key Parameters (Accuracy, Precision, etc.) replicate_experiment->assess_parameters sop Write Standard Operating Procedure (SOP) assess_parameters->sop validation_report Generate Validation Report sop->validation_report

Caption: A stepwise workflow for the validation of a new biological screening assay.

Section 2: Cell Culture and Reagent Management

The quality and consistency of your cells and reagents are paramount for reliable screening results. This section focuses on best practices for maintaining healthy cell cultures and managing critical reagents.

FAQs and Troubleshooting

Q1: I'm observing an "edge effect" in my microplates, where cells in the outer wells behave differently than those in the center. How can I mitigate this?

A: The "edge effect" is a well-documented phenomenon primarily caused by increased evaporation from the wells along the perimeter of the microplate.[11][18][19] This leads to changes in media volume, osmolarity, and reagent concentration, which can significantly impact cell health and assay performance.[18][20] Several strategies can help mitigate the edge effect:

  • Use a Low Evaporation Lid: Lids with condensation rings can help reduce fluid loss.[18][19]

  • Seal the Plates: Using clear or foil sealing tape for biochemical assays, or breathable sterile tape for cell-based assays, can significantly reduce evaporation.[1][18][20]

  • Fill Outer Wells with Sterile Liquid: A common practice is to fill the outer wells with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity buffer, and then exclude these wells from data analysis.[11][18]

  • Reduce Incubation Time: When possible, shortening the assay time can minimize the impact of evaporation.[18][20]

  • Pre-incubation at Room Temperature: Allowing the plate to sit at room temperature for 15-60 minutes after cell seeding can help reduce thermal gradients that contribute to uneven cell distribution.[10]

Q2: How can I ensure the consistency and quality of my cell lines over time?

A: Maintaining consistent cell lines is crucial for long-term studies. It is estimated that a significant percentage of cell lines are misidentified. To ensure the integrity of your cell cultures:

  • Obtain Cells from a Reputable Source: Always acquire cell lines from trusted cell banks that provide documentation of their identity and quality control.

  • Regular Authentication: Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Maintain a Cell Banking System: Create a master and working cell bank system to minimize the number of passages and reduce the risk of genetic drift and contamination.

  • Monitor for Contamination: Regularly test for mycoplasma and other common cell culture contaminants.

Q3: What are the best practices for managing critical reagents to ensure long-term assay performance?

A: Critical reagents, such as antibodies and enzymes, are essential for assay performance and are often a source of variability.[5][6] A robust reagent management strategy is vital:

  • Thorough Characterization: Each new lot of a critical reagent should be thoroughly characterized to ensure it meets quality specifications.[8][9]

  • Lot-to-Lot Bridging Studies: Before a new lot of a critical reagent is used in routine screening, its performance should be compared to the previous lot to ensure consistency.

  • Stability Testing: Determine the stability of your reagents under various storage conditions and establish appropriate re-test dates.[8][9]

  • Centralized Management: Implement a centralized system for tracking reagent inventory, storage conditions, and usage.[21]

Experimental Protocol: Mitigating Edge Effect in a 96-Well Plate Cell-Based Assay
  • Prepare Cell Suspension: Culture and harvest cells according to your standard protocol. Resuspend the cells in the appropriate assay medium to the desired seeding density.

  • Prepare the Plate:

    • Dispense 100 µL of sterile PBS or culture medium into all wells of the outermost rows and columns (A1-A12, H1-H12, A1-H1, and A12-H12).

    • This creates a "moat" to buffer against evaporation.

  • Seed Cells: Dispense the prepared cell suspension into the inner 60 wells of the 96-well plate.

  • Incubate: Place the plate in a humidified incubator at 37°C with 5% CO2 for the desired duration.

  • Assay Procedure: Proceed with your standard assay protocol, adding reagents only to the inner 60 wells containing cells.

  • Data Analysis: When analyzing the data, exclude the outer wells from your calculations.

Section 3: Instrumentation and Automation

Automated liquid handlers and plate readers are integral to HTS. Proper use and maintenance of this equipment are essential for data quality.

FAQs and Troubleshooting

Q1: I'm seeing high variability in my data that seems to be related to liquid handling. What are the common sources of error and how can I prevent them?

A: Automated liquid handlers can introduce variability if not properly programmed and maintained.[22] Common sources of error include:

  • Inaccurate Pipetting: This can be due to worn or uncalibrated equipment, loose or leaky pipette tips, or using the wrong size tip or pipette for the volume being dispensed.[23] Regular calibration and maintenance are crucial.[23]

  • Air Bubbles: Air bubbles in the pipette tips can lead to inaccurate aspiration and dispensing.[23] Ensure that the pipette tips are submerged to the correct depth in the source liquid and that aspiration and dispense speeds are optimized for the liquid's viscosity.[22][24]

  • Incorrect Liquid Class Settings: Different liquids have different properties (e.g., viscosity, surface tension). Using the correct liquid class settings on your automated liquid handler is essential for accurate dispensing.[22]

  • Sequential Dispensing Inaccuracies: When dispensing a reagent sequentially across a plate, ensure that the pipette tips do not touch the liquid in the wells to avoid cross-contamination or dilution.[22]

Q2: How can I ensure my plate reader is providing accurate and consistent measurements?

A: Regular performance checks and calibration of your plate reader are essential. Most manufacturers provide standardized calibration plates and protocols for this purpose. It is also important to use the correct settings for your specific assay, including the appropriate excitation and emission wavelengths for fluorescent assays, and the correct read height.

Q3: What are the key considerations when transitioning an assay from a manual to an automated workflow?

A: The transition to automation requires careful planning and optimization.[25]

  • Assay Simplification: Homogenous assays that require only liquid additions are generally easier to automate than those with multiple wash or separation steps.[25]

  • Miniaturization: Automation often involves reducing assay volumes to save on reagents and increase throughput.[15][25] This may require re-optimization of reagent concentrations.

  • Timing: The timing of reagent additions and incubations is critical. Automated systems can provide more precise timing than manual methods, which can improve reproducibility.

  • Error Handling: Develop protocols for detecting and handling errors that may occur during an automated run, such as a tip clog or a plate handling error.

Diagram of an Automated HTS Workflow

HTS_Workflow compound_library Compound Library Stored in DMSO plate_prep Plate Preparation Dispense Compounds compound_library->plate_prep Robotic Arm cell_dispense Cell/Reagent Dispensing Add Cells or Reagents plate_prep->cell_dispense Liquid Handler incubation Incubation Controlled Environment cell_dispense->incubation Plate Mover readout Plate Reading Data Acquisition incubation->readout Plate Mover data_analysis Data Analysis Hit Identification readout->data_analysis Software

Caption: A generalized workflow for an automated high-throughput screening process.

Section 4: Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for identifying true "hits" from a large dataset and avoiding false positives and negatives.[2]

FAQs and Troubleshooting

Q1: What are the standard quality control metrics I should use to assess the quality of my HTS data?

A: Several statistical parameters are commonly used to evaluate the quality of an HTS assay.[26][27] These metrics help to ensure that the assay can reliably distinguish between active and inactive compounds.

MetricFormulaInterpretation
Signal-to-Background Ratio (S/B) Mean(Signal) / Mean(Background)A simple measure of the separation between positive and negative controls. A higher S/B is generally better.
Signal-to-Noise Ratio (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)Takes into account the variability of the background signal. A higher S/N indicates a more robust assay.
Z'-factor 1 - (3SD(Signal) + 3SD(Background)) / |Mean(Signal) - Mean(Background)|A measure of the statistical effect size. It is widely accepted as a standard for assessing HTS assay quality.[14][27]

A Z'-factor between 0.5 and 1.0 is considered an excellent assay. An assay with a Z'-factor below 0.5 may not be suitable for HTS.

Q2: My data contains a lot of outliers. How should I handle them?

A: Outliers are common in HTS data and can be caused by a variety of factors, including experimental errors and compound-specific effects.[26][28] It is important to use robust statistical methods that are not overly influenced by outliers.[26][28] Some common approaches include:

  • Robust Z-score: This method uses the median and median absolute deviation (MAD) instead of the mean and standard deviation, which are less sensitive to outliers.

  • Data Transformation: Logarithmic or other transformations can sometimes make the data more normally distributed and reduce the influence of outliers.[28]

  • Visual Inspection: Always visually inspect your data, for example, by creating scatter plots or heat maps of your plates, to identify any systematic patterns or obvious errors.[29]

Q3: How do I correct for systematic errors in my HTS data, such as plate-to-plate or row/column effects?

A: Systematic errors can introduce bias into your data and obscure true biological effects.[30][31][32] Several data normalization and correction methods can be applied to minimize these effects:

  • Controls-Based Normalization: This common method uses the positive and negative controls on each plate to scale the data.[28]

  • Background Subtraction: A method for evaluating and subtracting the background surface of an HTS assay can help to correct for systematic errors.[30]

  • Statistical Modeling: More advanced methods, such as linear models and analysis of variance (ANOVA), can be used to identify and correct for various sources of variation, including plate, row, and column effects.[33]

Data Analysis Workflow

Data_Analysis_Workflow cluster_input Step 1: Data Input cluster_qc Step 2: Quality Control cluster_normalization Step 3: Normalization & Correction cluster_hit_selection Step 4: Hit Selection raw_data Raw Plate Reader Data calculate_qc Calculate QC Metrics (Z', S/B, etc.) raw_data->calculate_qc plate_visualization Visualize Plate Data (Heatmaps) calculate_qc->plate_visualization normalize_data Normalize Data (e.g., % Inhibition) plate_visualization->normalize_data correct_errors Correct for Systematic Errors normalize_data->correct_errors hit_calling Apply Hit Selection Criteria (e.g., Z-score) correct_errors->hit_calling hit_list Generate Hit List hit_calling->hit_list

Caption: A typical workflow for the analysis of high-throughput screening data.

References

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
  • Three Ways To Reduce Microplate Edge Effect.
  • The edge effect in microplate assays.
  • Statistical analysis of systematic errors in high-throughput screening. PubMed.
  • High-throughput screening. Wikipedia.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
  • Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Excel Scientific.
  • Data analysis approaches in high throughput screening. SlideShare.
  • Understanding Assay Protocol Design: Key Components for Successful Drug Development. Scispot.
  • mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening.
  • 5 Common Liquid Handling Errors and How to Prevent Them.
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. NorthEast BioLab.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • Reducing the edge effect. Thermo Fisher Scientific.
  • Preventing edge effect in micropl
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • How to prevent the "edge effect" in 96-well microplates?.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Systematic error detection in experimental high-throughput screening. PMC.
  • USP〈1033〉Biological Assay Valid
  • Automated Liquid Handlers As Sources of Error.
  • Quality control and data correction in high-throughput screening.
  • Critical Reagents. BioAgilytix.
  • Autom
  • Improved Statistical Methods for Hit Selection in High-Throughput Screening.
  • Troubleshooting Automation: Find The Source Of Liquid Handling Errors. Cell and Gene.
  • Quality Control of Quantitative High Throughput Screening D
  • The state of HTS automation: comparing integrated robotics and workst
  • Managing Critical Reagents: An Essential Part of Your Bioanalytical Str
  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmoniz
  • 8 common pipetting errors – and simple solutions to address them. INTEGRA Biosciences.
  • Management of Chemical and Biological Samples for Screening Applications.
  • Two effective methods for correcting experimental high-throughput screening data.
  • How to Address the Challenges of Cell-Based High-Throughput Screening. Greiner Bio-One.
  • Current and Effective Strategies for Critical Reagent Characterization, Storage, Stability, Retesting and Life Cycle Management for Ligand-Binding Assays and Flow Cytometry. Taylor & Francis Online.
  • Autom
  • Cultivating Consistency: Tips and Tricks for Successful Cell Cultures. Sigma-Aldrich.
  • Primary Cell Culture: The game has changed! New tools, new approach. Zen-Bio.
  • Advances in high throughput cell culture technologies for therapeutic screening and biological discovery applic
  • A Practical Approach to Biological Assay Valid
  • High-Throughput Screening. Technology Networks.
  • Biological Assay Qualification Using Design of Experiments.
  • HTS Assay Valid
  • High-Throughput Screening D
  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC.
  • Validating a New Test in Your Laboratory: A Comprehensive Guide. Applied BioCode.

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Validation & Comparative

Benchmarking Binding Affinity Predictions: A Comparative Guide of SPR vs. ITC for Validating Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Correlation

A common pitfall in modern research is treating experimental


 (dissociation constant) values as absolute truth without regarding the biophysical context. A docking score is a static prediction of fit, whereas biological binding is a dynamic equilibrium driven by solvation, entropy, and kinetics.

This guide objectively compares the two dominant validation platforms: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . It provides a structured protocol for using these tools not just to "check" predictions, but to calibrate computational models for higher predictive accuracy.

Part 1: The Computational Premise

Before selecting an assay, one must understand the prediction being validated.

Computational MethodOutput MetricPhysical MeaningBest Validation Partner
Molecular Docking Docking Score (arbitrary units or kcal/mol)Approx. steric fit + electrostatics. Ignores entropy/solvation.SPR (High throughput ranking)
FEP / TI

(kcal/mol)
Rigorous free energy difference. Includes solvent effects.ITC (Thermodynamic decomposition)
MD Simulations Residence Time (

)
Stability of the bound complex over time.SPR (

measurement)

The Scientist's Insight:

Never validate a kinetic prediction (Residence Time) with a thermodynamic assay (ITC). You will get a


, but you will miss the mechanism. If your AI model predicts "stable binding," you need SPR to confirm a slow dissociation rate (

), not just high affinity.

Part 2: Comparative Analysis of Validation Platforms

Surface Plasmon Resonance (SPR)

The Kinetic Workhorse. SPR measures the change in refractive index near a sensor surface as mass binds to it.

  • Primary Output: Kinetics (

    
    , 
    
    
    
    ) and Affinity (
    
    
    ).[1][2][3]
  • Throughput: Medium-High (Hundreds of compounds/day).

  • The "Dry" Connection: Essential for validating Deep Learning models trained on interaction dynamics rather than just static poses.

Isothermal Titration Calorimetry (ITC)

The Thermodynamic Gold Standard. ITC measures the heat released or absorbed during binding.[1][4]

  • Primary Output: Stoichiometry (

    
    ), Enthalpy (
    
    
    
    ), Entropy (
    
    
    ), and Affinity (
    
    
    ).[5]
  • Throughput: Low (8-12 compounds/day).

  • The "Dry" Connection: The only way to validate physics-based scoring functions. If a docking pose predicts hydrogen bonds (enthalpic), but ITC shows the binding is entropy-driven (hydrophobic effect), the pose is likely wrong even if the

    
     matches .
    
Head-to-Head Comparison Data
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Label Requirement Label-free (requires immobilization)Completely Label-free & Immobilization-free
Sample Consumption Low (< 50

g protein)
High (200

g - mg quantities)
Sensitivity (

)
pM to mM rangenM to

M range (struggles with pM)
Information Content Kinetic (

)
Thermodynamic (

)
Common Artifacts Mass transport limitations, rebinding effects, surface inactivationBuffer mismatch heats, heat of dilution, bubbles
Computational Utility Validating ranking/virtual screening hitsValidating binding mode/mechanism (FEP)

Part 3: The "Closed-Loop" Validation Protocol

This protocol is designed to filter computational hits efficiently while generating high-quality training data for model refinement.

Phase A: The Triage (SPR)

Objective: Rapidly validate 50-100 virtual screening hits to identify true binders.

Protocol:

  • Ligand Preparation: Dissolve computational hits to 10 mM in 100% DMSO.

  • Buffer Matching: Dilute ligands into running buffer (e.g., HBS-P+). Critical: Match DMSO concentration exactly (usually 1-2%) between running buffer and sample to avoid "bulk shift" errors that mask binding.

  • Immobilization: Use Capture Coupling (e.g., His-tag capture) rather than Amine Coupling when possible. This preserves protein orientation, mimicking the "free in solution" assumption of docking algorithms.

  • Single-Cycle Kinetics: Inject 5 increasing concentrations of ligand without regeneration in between.

    • Why? Aggressive regeneration conditions (low pH) damage the protein, leading to false negatives that you might blame on the computational model.

Phase B: The Mechanistic Confirmation (ITC)

Objective: Validate the top 3-5 SPR hits to confirm the "physics" of the binding mode.

Protocol:

  • Dialysis: Dialyze the protein into the exact buffer used for the ligand.

    • Causality: Even a 1% difference in glycerol or salt between cell and syringe creates large heat of dilution spikes, obscuring the binding signal.

  • Degassing: Degas samples for 10 minutes. Air bubbles expand upon heating/stirring, causing noise that ruins the baseline.

  • The "First Injection" Rule: Program the instrument to discard the data from the first 0.4

    
    L injection.
    
    • Why? Diffusion across the needle tip during equilibration dilutes the first injection. Including this data point will skew the curve fit and the resulting

      
      , leading to poor correlation with computational predictions.
      
  • Reverse Titration (Optional): If

    
     is very tight (<10 nM), titrate protein into ligand (displacement) to resolve the curve.
    

Part 4: Visualization of the Workflow

Diagram 1: The Iterative Validation Cycle (DMTA)

This workflow illustrates how experimental data feeds back into the computational model.

DMTA_Cycle cluster_dry Dry Lab (Computation) cluster_wet Wet Lab (Experiment) Model 1. Molecular Docking / FEP Selection 2. Virtual Hit Selection Model->Selection Rank by Score SPR 3. SPR Triage (Filter False Positives) Selection->SPR Top 100 Compounds Refinement 6. Model Retraining (Bias Correction) Refinement->Model Improved Scoring Function SPR->Refinement False Positive Data (Decoy Training) ITC 4. ITC Validation (Thermodynamic Signature) SPR->ITC Top 5 Validated Binders XRay 5. Structural Confirmation (CryoEM / X-Ray) ITC->XRay Mechanism Confirmed XRay->Refinement True Pose Data

Caption: The integrated workflow. Note that "False Positives" from SPR are as valuable as "Hits" for retraining computational scoring functions.

Diagram 2: Decision Logic for Discrepancies

What happens when the Docking Score says "High Affinity" but the Experiment says "No Binding"?

Troubleshooting Start Discrepancy: High Docking Score vs. Low Experimental Affinity Check1 Check Solubility (DLS / Nephelometry) Start->Check1 Agg Ligand Aggregation? Check1->Agg Soln1 Artifact: False Positive (Colloidal Aggregation) Agg->Soln1 Yes Check2 Check Protein Health (Thermal Shift / DSF) Agg->Check2 No Unfolded Protein Unfolded? Check2->Unfolded Soln2 Experiment Failed (Inactive Target) Unfolded->Soln2 Yes Check3 Check Water Models (Computational) Unfolded->Check3 No Water Displaced Structural Water? Check3->Water Soln3 Prediction Failed (Enthalpic Penalty Missed) Water->Soln3 Likely

Caption: Diagnostic tree for analyzing "Wet-Dry" mismatches. Aggregation is the #1 cause of false positives in docking validation.

Part 5: Data Analysis & Correlation Metrics

When publishing comparisons, simple


 (coefficient of determination) is insufficient and often misleading for binding affinity.

Recommended Metrics:

  • RMSE (Root Mean Square Error): Measures the absolute error in kcal/mol.

    • Target: An excellent FEP model achieves RMSE < 1.0 kcal/mol against ITC data [1].

  • Pearson (

    
    ) vs. Spearman (
    
    
    
    ):
    • Use Pearson if checking linear correlation between calculated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       and experimental 
      
      
      
      .
    • Use Spearman (Rank Correlation) for Docking Scores. Docking scores are not physically rigorous free energies; they are ranking tools. If the model correctly ranks Compound A > Compound B, it is successful, even if the absolute numbers are off [2].

Table: Interpreting Correlation Data

MetricValue RangeInterpretation for Drug Design
RMSE < 1.5 kcal/molHigh Accuracy. Suitable for Lead Optimization (FEP).
RMSE > 2.5 kcal/molLow Accuracy. Only useful for qualitative filtering.
Spearman (

)
> 0.7Excellent Ranking. The model can reliably pick the best compounds from a library.
Spearman (

)
< 0.4Random. The model is no better than guessing.

References

  • XanTec bioanalytics. (2024). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI.[1][4][7] Retrieved from [Link]

  • Reichert SPR. (2018).[4] Comparison of Biomolecular Interaction Techniques. Retrieved from [Link]

  • Luo, Y., & Chen, Y. (2024).[3] Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis and Characterization of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement.[1][2][3] This guide provides an in-depth look at the synthesis and characterization of the novel compound, 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid. Given the limited published data on this specific molecule, we will establish a robust framework for its synthesis and analysis, focusing on the principles and practices that ensure reproducibility. Furthermore, we will compare and contrast various analytical techniques, offering insights into building a self-validating experimental system.

The 1,3-oxazine scaffold is a recurring motif in a variety of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer activities.[4][5][6] The introduction of an acetic acid side chain to this heterocyclic system presents an intriguing avenue for exploring new chemical space and potential therapeutic applications.

Proposed Synthesis and Critical Parameters

A plausible and reproducible synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid can be envisioned through a multi-step process. The reliability of any chemical synthesis is paramount, and this begins with a well-defined and controlled procedure.[7]

Synthetic Pathway

A logical approach to the target molecule involves the initial formation of the 1,3-oxazinan-2-one ring, followed by N-alkylation with an acetic acid equivalent.

Synthetic_Pathway 3-Aminopropan-1-ol 3-Aminopropan-1-ol Intermediate_1 1,3-Oxazinan-2-one 3-Aminopropan-1-ol->Intermediate_1 1. Base Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Intermediate_1 Intermediate_2 Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate Intermediate_1->Intermediate_2 2. Base, Solvent Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Target_Molecule 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid Hydrolysis->Target_Molecule 3. Acid/Base

Caption: Proposed synthetic workflow for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,3-Oxazinan-2-one

  • To a stirred solution of 3-aminopropan-1-ol (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (2.2 eq) in a chlorinated solvent like dichloromethane at 0 °C, slowly add ethyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,3-oxazinan-2-one.

Step 2: Synthesis of Ethyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

  • To a solution of 1,3-oxazinan-2-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the final product, if necessary, by recrystallization to obtain 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid.

Ensuring Reproducibility: The Importance of Characterization

The challenge of reproducibility is a well-documented issue in the chemical sciences.[1][2] To ensure the identity and purity of the synthesized 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid, a multi-pronged analytical approach is essential. This not only confirms the successful synthesis but also provides a benchmark for future reproductions of the experiment.

Comparison of Analytical Techniques for Purity Assessment
Technique Principle Strengths Limitations Recommendation for this Compound
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative, high resolution, widely applicable.[8][9][10]Requires reference standards for absolute quantification.Essential. Use with a Diode Array Detector (DAD) to assess peak purity and an appropriate wavelength like 214 nm for broad detection.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Provides molecular weight information, high sensitivity.[9][10][11]Ionization efficiency can vary between compounds.Highly Recommended. Confirms the molecular weight of the target compound and helps identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information.Lower sensitivity compared to MS, can be complex to interpret for mixtures.Essential. ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about functional groups present.[10][12]Provides limited information on the overall structure and purity.Recommended. To confirm the presence of key functional groups (e.g., carboxylic acid, lactam).

Experimental Protocol: Characterization

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Utilize the same HPLC conditions as above.

  • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Expected m/z: For C₆H₉NO₄, the expected monoisotopic mass is 159.05 g/mol .[13] Expect to see [M+H]⁺ at 160.06 and [M-H]⁻ at 158.05.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expect to see characteristic peaks for the protons on the oxazinane ring and the acetic acid side chain.

  • ¹³C NMR: Expect to see signals corresponding to the carbonyl carbons of the lactam and carboxylic acid, as well as the aliphatic carbons.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As a thin film or KBr pellet.

  • Expected Peaks: Look for strong absorptions corresponding to the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the lactam (around 1650-1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

Comparative Analysis with an Alternative: The Value of Bioisosteres

In drug discovery, the concept of bioisosteric replacement is a powerful tool for modulating the physicochemical and pharmacological properties of a lead compound.[14] A relevant comparison for our target molecule, 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid, would be to synthesize and evaluate its bioisosteres.

A classic bioisosteric replacement for a carboxylic acid is a tetrazole ring. The corresponding analog would be 3-(1H-tetrazol-5-ylmethyl)-1,3-oxazinan-2-one.

Bioisostere_Comparison cluster_0 Target Compound cluster_1 Bioisosteric Alternative Target 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid Carboxylic_Acid Carboxylic Acid Moiety (pKa ~4-5, H-bond donor/acceptor) Target->Carboxylic_Acid Comparison Comparative Evaluation Carboxylic_Acid->Comparison Alternative 3-((1H-tetrazol-5-yl)methyl)-1,3-oxazinan-2-one Tetrazole Tetrazole Moiety (pKa ~4.5-5, H-bond donor/acceptor) Alternative->Tetrazole Tetrazole->Comparison Properties Solubility Lipophilicity (LogP) Metabolic Stability Biological Activity Comparison->Properties Physicochemical & Biological Properties

Caption: Logical workflow for comparing the target compound with a bioisosteric alternative.

By synthesizing this tetrazole analog using established methods and subjecting both compounds to the same battery of biological and physicochemical assays, a researcher can generate valuable structure-activity relationship (SAR) data. This comparative approach provides a deeper understanding of the importance of the acidic functional group for the desired biological effect.

Conclusion

While specific experimental data for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is not widely available, this guide provides a comprehensive and reproducible framework for its synthesis and characterization. By adhering to the detailed protocols and employing a multi-faceted analytical approach, researchers can confidently produce this compound and generate reliable data. The further comparison with rationally designed bioisosteres will undoubtedly accelerate the discovery process and contribute to the development of novel therapeutics. The principles of meticulous execution and thorough validation outlined herein are universally applicable and form the bedrock of credible scientific research.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Taking on chemistry's reproducibility problem | News. (2017, March 20).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. (2025, August 10).
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F. (2024, August 30).
  • Identity and Purity - Small Molecules - Pacific BioLabs.
  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. (2024, June 19).
  • Reproducibility in Chemical Research - ResearchGate. (2025, August 7).
  • Small Molecule Identification and Purity Testing - Medistri SA. (2023, October 30).
  • Chemical synthesis - Wikipedia.
  • 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid - PubChemLite.
  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - MDPI. (2022, October 13).
  • Synthesis and Biological Activities of[1][8]-Oxazine Derivatives - Der Pharma Chemica. (2026, February 14). Retrieved from

  • 2-[2-(2-oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid | ChemScene.
  • 2-(2-oxo-1,3-oxazinan-3-yl)ethyl(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride - Sigma-Aldrich.
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18).
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020, January 4).
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug.
  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - Frontiers. (2021, May 7).
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][8][11]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation - Scientific Research Publishing. Retrieved from

  • Design and Synthesis of Two Oxazine Derivatives Using Several Strategies - ResearchGate.
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC.
  • 2-[2-Oxo-3-(2-thiophen-2-ylpropanoylamino)azepan-1-yl]acetic acid - Smolecule. (2024, January 5).
  • (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one - ResearchGate. (2025, August 6).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is not publicly available in the referenced literature. This guide is therefore predicated on established best practices for the disposal of laboratory-grade organic acids, federal regulations, and hazard data from the structurally analogous compound, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[1][2] Users must consult their institution's Environmental Health & Safety (EHS) department for final guidance and adhere to all local, state, and federal regulations. The ultimate responsibility for proper waste characterization and disposal lies with the waste generator.

Core Principle: Proactive Hazard Assessment & Risk Mitigation

The foundation of safe disposal is a thorough understanding of the material's potential hazards. While specific toxicological data for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is not available, the presence of a carboxylic acid functional group and data from a close structural analog allow for a robust, inferred hazard assessment.[3][4]

Inferred Hazard Profile

Based on the Safety Data Sheet for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, the target compound should be handled as a substance that:

  • Causes skin irritation (Category 2) [1]

  • Causes serious eye irritation (Category 2) [1]

  • May cause respiratory tract irritation (Category 3) [1]

Under fire conditions, hazardous decomposition products, including carbon monoxide and nitrogen oxides, are likely formed.[1]

Personal Protective Equipment (PPE) & Safe Handling

A proactive safety posture is non-negotiable. The following PPE and handling protocols are mandatory when working with or preparing this compound for disposal.

PPE / ProtocolSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles.Protects against splashes and airborne dust, mitigating the risk of serious eye irritation.[1]
Hand Protection Nitrile gloves (minimum).Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Ventilation Use in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, addressing the respiratory irritation hazard.[1]

Safe Handling Summary:

  • Avoid generating dust.[5]

  • Ensure all containers are clearly labeled with the full chemical name.

  • Store away from incompatible materials, particularly strong bases and oxidizing agents.[4]

Emergency Protocol: Spill & Decontamination

Accidents require a prepared response. The following procedure is for small-scale spills (typically <100g of solid) within a controlled laboratory environment. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Notify all personnel in the immediate vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 1.2.

  • Contain the Spill: Prevent the spread of the solid material.

  • Neutralize the Acid: Gently cover the spill with a weak base, such as sodium bicarbonate or soda ash.[6][7] Work from the outside of the spill inward to minimize aerosolization.[8]

  • Absorb the Material: Once neutralization is complete (as evidenced by the cessation of any fizzing), use an inert absorbent material like vermiculite or sand to collect the residue.[6][7]

  • Collect Waste: Carefully sweep the neutralized mixture into a designated, sealable waste container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose of Debris: All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the same container as the spilled material.[9] Label the container appropriately and manage it as hazardous waste.

The Disposal Workflow: A Step-by-Step Guide

Disposing of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is a regulated process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] Adherence to this workflow ensures compliance and safety.

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous. Based on the inferred irritant properties, this compound meets the criteria for a hazardous waste.[1] It should not be disposed of in regular trash or down the drain.[10]

Step 2: Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Isolate: Keep this waste stream separate from all other chemical waste.

  • Incompatibilities: Ensure the waste is not stored with or near bases, oxidizers, or reactive metals.[4]

Step 3: Containerization

The choice of container is dictated by safety and compliance.

  • Compatibility: Use a container made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE). Do not use metal containers.

  • Condition: The container must be in good condition, free of leaks or damage.[10]

  • Closure: The container must have a secure, screw-top lid to prevent leakage.[10]

Step 4: Labeling

Improper labeling is a frequent and serious compliance violation. Every waste container must be labeled at the moment the first drop of waste is added.

  • Mandatory Wording: The label must prominently feature the words "Hazardous Waste ".[1]

  • Chemical Identification: List the full, unabbreviated chemical name: "2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid ".

  • Hazard Information: Clearly indicate the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[1]

Step 5: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[1]

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[1]

  • Secondary Containment: It is best practice to keep the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

Step 6: Arranging for Disposal

Hazardous waste must be removed from the laboratory by trained professionals.

  • Contact EHS: When the container is nearly full, or if the waste has been stored for the maximum allowable time (consult your institutional policy, often 6-12 months), contact your Environmental Health & Safety department to schedule a waste pickup.[10]

  • Documentation: Be prepared to provide all necessary information about the waste stream as required by your EHS department.

Visualizing the Disposal Pathway

The following diagram outlines the critical decision points in the disposal process for 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid waste.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal gen Waste Generated: 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid char Characterize Waste: Is it hazardous? gen->char segregate Segregate from Incompatible Waste (Bases, Oxidizers) char->segregate Yes (Irritant) container Select Compatible Waste Container (e.g., HDPE) segregate->container label_node Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info container->label_node store Store in designated Satellite Accumulation Area (SAA) label_node->store ehs Contact EHS for Waste Pickup store->ehs dispose Disposal via Licensed Hazardous Waste Vendor ehs->dispose

Caption: Decision workflow for proper disposal.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
  • Sigma-Aldrich. * (2-Oxo-1,3-oxazolidin-3-yl)acetic acid*.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Organic Acid Standard Operating Procedure.
  • SPILL CLEANUP QUICK REFERENCE.
  • PubChemLite. 2-(2-oxo-1,3-oxazinan-3-yl)acetic acid.
  • CHEMICAL SPILL PROCEDURES.
  • Glacial Acetic Acid Safety Operating Procedure.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • MEDPLI. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.